MTDB-Alkyne
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H25N5O2S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[2-(prop-2-ynylcarbamoyl)phenyl]-1,4-diazepane-1-carboxamide |
InChI |
InChI=1S/C21H25N5O2S/c1-3-9-22-20(27)18-7-4-5-8-19(18)24-21(28)26-11-6-10-25(12-13-26)14-17-15-29-16(2)23-17/h1,4-5,7-8,15H,6,9-14H2,2H3,(H,22,27)(H,24,28) |
InChI Key |
BHCAYIGBTZSCOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCN(CC2)C(=O)NC3=CC=CC=C3C(=O)NCC#C |
Origin of Product |
United States |
Foundational & Exploratory
MTDB-Alkyne: A Technical Guide to a Clickable RNA Pseudoknot Binder for Targeted RNA Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTDB-Alkyne is a specialized chemical probe that serves as a clickable binder for RNA pseudoknots, particularly those found in β-coronaviruses like SARS-CoV-2.[1] Its unique structure incorporates the β-coronavirus pseudoknot ligand, MTDB (Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(2-methylthiazol-4-yl)phenyl)propanoate), functionalized with a terminal alkyne group.[1] This alkyne moiety enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," to conjugate this compound to other molecules.[1][2][3] This modularity is central to its primary application in the development of Proximity-Induced Nucleic Acid Degraders (PINADs), a novel class of molecules designed for the targeted degradation of specific RNA molecules.
This technical guide provides an in-depth overview of the structure, properties, and applications of this compound, with a focus on its role in the PINAD strategy for combating SARS-CoV-2.
This compound: Structure and Properties
This compound is characterized by its core MTDB structure, which provides the binding affinity for the β-coronavirus RNA pseudoknot, and a terminal alkyne group that allows for covalent modification.
| Property | Value | Reference |
| Formal Name | hexahydro-4-[(2-methyl-4-thiazolyl)methyl]-N-[2-[(2-propyn-1-ylamino)carbonyl]phenyl]-1H-1,4-diazepine-1-carboxamide | |
| Molecular Formula | C₂₁H₂₅N₅O₂S | |
| Formula Weight | 411.5 g/mol | |
| Purity | ≥98% | |
| Solubility | Methanol: 10 mg/ml | |
| Storage | -20°C | |
| Stability | ≥ 3 years |
The PINAD Approach: Targeted RNA Degradation
The Proximity-Induced Nucleic Acid Degrader (PINAD) strategy leverages the modular nature of this compound to create bifunctional molecules capable of binding to a target RNA and inducing its degradation. This is achieved by attaching an RNA-degrading "warhead," such as an imidazole (B134444) moiety, to the this compound binder via a flexible linker. The resulting PINAD, for instance MTDB-imi6, can then bind to the SARS-CoV-2 RNA pseudoknot and catalyze the cleavage of the RNA backbone, leading to the degradation of the viral genome.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for an MTDB-based PINAD targeting SARS-CoV-2 RNA.
Caption: Mechanism of MTDB-based PINAD targeting SARS-CoV-2 RNA.
Quantitative Data on PINAD Efficacy
The efficacy of MTDB-based PINADs has been evaluated in various models, demonstrating their potential as antiviral agents.
| Metric | Value | Model System | Reference |
| PDS-imi6 IC₅₀ | ~1 µM | SARS-CoV-2 infected VERO-CCL-81 cells | |
| MTDB-imi6 | Strong reduction in phosphorylated p38 | Lungs of K18-hACE2 transgenic mice |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the functionalization of the core MTDB molecule with a terminal alkyne. While the specific, detailed synthesis protocol for this compound is proprietary, a general procedure for the synthesis of terminal alkynes from aldehydes can be followed.
General Protocol for Terminal Alkyne Synthesis (Corey-Fuchs Reaction):
-
Aldehyde to Dibromoalkene:
-
To a solution of triphenylphosphine (B44618) (2.0 eq) in anhydrous dichloromethane (B109758) at 0°C, add carbon tetrabromide (1.0 eq).
-
Stir the resulting mixture for 5-10 minutes.
-
Add the desired aldehyde (1.0 eq) and stir at 0°C for 1-2 hours.
-
Warm the reaction to room temperature and quench with water.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Dibromoalkene to Terminal Alkyne:
-
Dissolve the dibromoalkene (1.0 eq) in anhydrous tetrahydrofuran (B95107) at -78°C.
-
Add n-butyllithium (2.2 eq) dropwise and stir the reaction at -78°C for 1 hour.
-
Warm the reaction to room temperature and stir for an additional hour.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate.
-
Purify the terminal alkyne by column chromatography.
-
Synthesis of MTDB-PINAD (e.g., MTDB-imi6) via Click Chemistry
This compound can be conjugated to an azide-modified warhead, such as an imidazole-PEG-azide, using a copper-catalyzed click reaction.
General Click Chemistry Protocol:
-
Prepare Stock Solutions:
-
This compound in DMSO.
-
Azide-modified warhead in DMSO.
-
Copper(II) sulfate in water.
-
Sodium ascorbate (B8700270) in water (freshly prepared).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine this compound (1 eq) and the azide-modified warhead (1.1 eq).
-
Add THPTA (0.1 eq) and copper(II) sulfate (0.05 eq).
-
Initiate the reaction by adding sodium ascorbate (0.5 eq).
-
Vortex the mixture and allow it to react at room temperature for 1-4 hours.
-
-
Purification:
-
The resulting PINAD can be purified using reverse-phase HPLC.
-
In Vitro RNA Degradation Assay
This assay is used to assess the ability of the synthesized PINAD to degrade the target RNA.
-
RNA Preparation:
-
Synthesize the target RNA (e.g., SARS-CoV-2 pseudoknot) by in vitro transcription.
-
Purify the RNA and verify its integrity by gel electrophoresis.
-
-
Degradation Reaction:
-
Incubate the RNA with varying concentrations of the PINAD in a suitable reaction buffer (e.g., PBS) at 37°C.
-
Take aliquots at different time points.
-
-
Analysis:
-
Analyze the RNA degradation by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize by staining (e.g., with SYBR Gold).
-
Quantify the percentage of RNA degradation.
-
Cellular Antiviral Assay
This assay evaluates the efficacy of the PINAD in inhibiting viral replication in a cellular model.
-
Cell Culture:
-
Plate VERO-CCL-81 cells in 96-well plates and grow to confluency.
-
-
Treatment and Infection:
-
Pre-treat the cells with varying concentrations of the PINAD for 1 hour.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
-
Analysis of Viral Load:
-
After a designated incubation period (e.g., 24-48 hours), harvest the cell supernatant or cell lysate.
-
Isolate the viral RNA.
-
Quantify the viral load using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) targeting a viral gene (e.g., E or N gene).
-
Calculate the half-maximal inhibitory concentration (IC₅₀).
-
Experimental and Logical Workflows
The development and evaluation of MTDB-based PINADs follow a logical progression from chemical synthesis to biological validation.
Caption: Workflow for the development and evaluation of MTDB-based PINADs.
Conclusion
This compound is a valuable chemical tool for the development of targeted RNA degradation strategies. Its ability to be easily modified via click chemistry allows for the rapid generation of bifunctional PINAD molecules. The successful application of MTDB-based PINADs in degrading SARS-CoV-2 RNA in vitro, in cellulo, and in vivo highlights the potential of this approach for developing novel therapeutics against RNA-mediated diseases. Further research and development in this area may lead to the expansion of the PINAD platform to target a wide range of pathogenic and disease-associated RNAs.
References
MTDB-Alkyne synthesis protocol for beginners
An in-depth technical guide on the synthesis of alkyne-bearing compounds is crucial for researchers in drug development and chemical biology. The introduction of a terminal alkyne group into a molecule allows for its subsequent modification using "click chemistry," a powerful tool for attaching various functionalities such as fluorescent dyes, biotin (B1667282) tags, or other biomolecules. This guide will provide a general overview of common alkyne synthesis strategies, as the specific protocol for "MTDB-Alkyne" cannot be provided without the full chemical name for "MTDB."
General Strategies for Alkyne Synthesis
The synthesis of terminal alkynes can be broadly categorized into two main approaches: dehydrohalogenation of dihalides and the alkylation of acetylene (B1199291) or smaller terminal alkynes.
Dehydrohalogenation of Dihalides
A common and effective method for creating a carbon-carbon triple bond is through the double dehydrohalogenation of a vicinal or geminal dihalide.[1] This reaction typically involves a strong base to promote two successive E2 elimination reactions.[1][2]
Key Reagents and Conditions:
-
Substrate: A vicinal (halogens on adjacent carbons) or geminal (halogens on the same carbon) dihalide.
-
Base: A very strong base is required, with sodium amide (NaNH₂) in liquid ammonia (B1221849) being a common choice.[1][3] Alkoxide bases at high temperatures can also be used.
-
Solvent: Liquid ammonia is often used as a solvent for NaNH₂.
-
Workup: If a terminal alkyne is the desired product, an aqueous workup (e.g., with water or ammonium (B1175870) chloride) is necessary to protonate the acetylide anion formed in the presence of excess base.
Reaction Scheme: A vicinal dihalide reacts with a strong base in a two-step elimination process to yield an alkyne.
General Experimental Workflow for Dehydrohalogenation
Alkylation of Acetylene and Terminal Alkynes
Another versatile method for synthesizing more complex alkynes is the alkylation of acetylene or a pre-existing terminal alkyne. This method is particularly useful for extending carbon chains and introducing specific alkyl groups. The reaction proceeds via an SN2 mechanism where the acetylide anion acts as a nucleophile.
Key Reagents and Conditions:
-
Substrate: Acetylene or a terminal alkyne.
-
Base: A strong base such as sodium amide (NaNH₂) is used to deprotonate the terminal alkyne and form the highly nucleophilic acetylide anion.
-
Electrophile: A primary alkyl halide (e.g., bromoethane, iodomethane) serves as the source of the alkyl group to be added.
-
Solvent: Liquid ammonia or ether are suitable solvents for this reaction.
Reaction Scheme: A terminal alkyne is deprotonated by a strong base to form an acetylide anion, which then attacks an alkyl halide to form a new carbon-carbon bond.
Logical Flow of Alkyne Alkylation
Application in Click Chemistry
The terminal alkyne functionality is a cornerstone of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of a stable triazole linkage between the alkyne-modified molecule and an azide-containing partner.
Key Components of CuAAC:
-
Reactants: A terminal alkyne and an azide.
-
Catalyst: A source of copper(I) is required. This is often generated in situ from copper(II) sulfate (B86663) (CuSO₄) with a reducing agent like sodium ascorbate.
-
Ligand: A stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often used to protect the Cu(I) from oxidation and improve reaction efficiency.
Core Components of the CuAAC Click Reaction
Summary of Quantitative Data
Without a specific protocol for "this compound," a detailed table of quantitative data cannot be generated. However, a general template for the type of data that should be recorded for an alkyne synthesis is provided below.
| Parameter | Dehydrohalogenation | Alkylation of Acetylene |
| Starting Material | Dihaloalkane | Terminal Alkyne & Alkyl Halide |
| Base | NaNH₂ or Alkoxide | NaNH₂ |
| Solvent | Liquid NH₃ or High-Boiling Point Solvent | Liquid NH₃ or Ether |
| Reaction Temperature | High temperatures for alkoxides, -33°C for NaNH₃ | -33°C for NaNH₃ |
| Reaction Time | Varies (hours) | Varies (hours) |
| Typical Yield | Moderate to High | Good to Excellent |
| Purification Method | Distillation or Chromatography | Aqueous Workup followed by Chromatography |
Note: The optimal conditions and yields are highly dependent on the specific substrate and reagents used.
Conclusion
The synthesis of terminal alkynes is a fundamental process in organic chemistry with significant applications in bioconjugation and drug discovery through click chemistry. The choice of synthetic route, either through dehydrohalogenation or alkylation, will depend on the desired final structure and the availability of starting materials. For any specific synthesis, including that of a molecule designated "this compound," a thorough literature search for the full chemical name is the essential first step to obtaining a detailed and reliable experimental protocol.
References
Unveiling MTDB-Alkyne: A Technical Guide to a Potent SARS-CoV-2 RNA-Targeting Compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and application of MTDB-Alkyne, a novel compound designed for targeting the frameshifting element (FSE) of the SARS-CoV-2 RNA genome. Initially identified through virtual screening, the parent compound, MTDB, demonstrated significant inhibition of the -1 programmed ribosomal frameshifting (-1 PRF) essential for viral replication. The subsequent functionalization with a terminal alkyne group has transformed MTDB into a versatile chemical probe, this compound, enabling its use in advanced applications such as affinity-based protein profiling and the development of Proximity-Induced Nucleic Acid Degraders (PINADs). This document details the synthesis protocols, quantitative binding data, mechanism of action, and experimental workflows associated with MTDB and its alkyne derivative, offering a critical resource for researchers engaged in the development of novel antiviral therapeutics.
Discovery and Origin
The journey to this compound began with the identification of its parent compound, MTDB (2-{[4-(2-methylthiazol-4-ylmethyl)-[1][2]diazepane-1-carbonyl]-amino}-benzoic acid ethyl ester), as a potent inhibitor of the SARS-CoV RNA pseudoknot.[3][4] The discovery was the result of a structure-based virtual screening of a chemical database against a 3D model of the SARS-CoV RNA pseudoknot, a critical structural element for the virus's -1 programmed ribosomal frameshifting (-1 PRF).[4] This translational recoding mechanism is essential for the synthesis of viral proteins.
Subsequent research confirmed that MTDB also effectively inhibits the -1 PRF of the highly homologous SARS-CoV-2, the causative agent of the COVID-19 pandemic. The functionalization of MTDB with a terminal alkyne group led to the creation of this compound (hexahydro-4-[(2-methyl-4-thiazolyl)methyl]-N-[2-[(2-propyn-1-ylamino)carbonyl]phenyl]-1H-1,4-diazepine-1-carboxamide). This modification introduced a "clickable" handle, enabling the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry for various biomedical applications.
Physicochemical and Binding Properties
MTDB and this compound exhibit specific binding to the SARS-CoV-2 frameshifting element RNA pseudoknot. The key physicochemical properties and quantitative binding data are summarized in the tables below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| MTDB | C21H28N4O3S | 416.54 | Not Available |
| This compound | C21H25N5O2S | 411.5 | 2923694-73-7 |
Table 1: Physicochemical Properties of MTDB and this compound.
| Compound | Target | Assay | Value | Reference |
| MTDB | SARS-CoV -1 PRF | Dual-Luciferase Reporter Assay | ~60% inhibition at 0.8 µM | |
| MTDB | SARS-CoV-2 -1 PRF | Dual-Luciferase Reporter Assay | ~60% inhibition at 5 µM | |
| MTDB | SARS-CoV-2 FSE RNA | Circular Dichroism | ΔTm = 2.2 ± 0.5 °C (stabilizing) |
Table 2: Quantitative Biological Data for MTDB.
Mechanism of Action
MTDB and its alkyne derivative exert their antiviral effect by binding to the three-stemmed RNA pseudoknot structure within the frameshifting element of the SARS-CoV-2 genome. This binding event stabilizes the RNA structure, as evidenced by an increase in its melting temperature (Tm). By stabilizing the pseudoknot, MTDB interferes with the conformational dynamics required for efficient -1 ribosomal frameshifting. This disruption leads to a significant reduction in the synthesis of essential viral proteins, thereby inhibiting viral replication.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into targeting SARS-CoV-2: design, synthesis, in silico studies and antiviral evaluation of new dimethylxanthine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of RNA pseudoknot-binding ligand that inhibits the -1 ribosomal frameshifting of SARS-coronavirus by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
MTDB-Alkyne chemical formula and molecular weight
An In-depth Technical Guide to MTDB-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a critical tool in the development of targeted RNA therapeutics. It details the chemical properties, experimental applications, and the underlying mechanism of action for this versatile molecule.
Core Properties of this compound
This compound is a specialized chemical probe designed for "click" chemistry applications. It is formally known as hexahydro-4-[(2-methyl-4-thiazolyl)methyl]-N-[2-[(2-propyn-1-ylamino)carbonyl]phenyl]-1H-1,4-diazepine-1-carboxamide.[1] Its structure incorporates a ligand that binds to β-coronavirus pseudoknots and a terminal alkyne group, making it a "clickable" molecule.[1]
This dual functionality allows this compound to be a key component in the synthesis of Proximity-Induced Nucleic Acid Degraders (PINADs).[1][2][3] These novel molecules are designed to target and degrade specific RNA structures, such as those found in the SARS-CoV-2 genome.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₅N₅O₂S | |
| Molecular Weight | 411.5 g/mol | |
| Formal Name | hexahydro-4-[(2-methyl-4-thiazolyl)methyl]-N-[2-[(2-propyn-1-ylamino)carbonyl]phenyl]-1H-1,4-diazepine-1-carboxamide | |
| Synonyms | Click Tag™ this compound, MTDB-Alk |
Mechanism of Action and Application in RNA Degradation
This compound serves as the RNA-targeting module in a bifunctional PINAD molecule. The core concept of the PINAD approach is to bring an RNA degradation "warhead" into close proximity with a target RNA sequence.
The workflow for this application is as follows:
-
Synthesis of the PINAD: this compound is conjugated to a molecule with RNA-degrading properties (e.g., an imidazole (B134444) moiety) via a flexible linker. This conjugation is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."
-
Target Binding: The MTDB portion of the PINAD molecule selectively binds to a specific RNA structure, such as the pseudoknot in the SARS-CoV-2 genome.
-
Proximity-Induced Degradation: Once bound, the flexible linker allows the RNA-degrading warhead to be positioned in close proximity to the target RNA, leading to its cleavage and degradation.
This innovative strategy transforms an RNA-binding molecule into a potent RNA degrader, expanding the potential for therapeutic intervention against RNA-based diseases.
Caption: Workflow of PINAD Synthesis and Action.
Experimental Protocols
The key experimental procedure involving this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to conjugate it with an azide-modified molecule. The following is a generalized protocol that can be adapted for specific applications.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for conjugating an alkyne-containing molecule, such as this compound, with an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule (e.g., a degrader moiety with an azide (B81097) handle)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Solvent (e.g., DMSO, water, or a mixture)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 200 mM stock solution of the THPTA ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and a molar excess (typically 1.5 to 5 equivalents) of the azide-containing molecule.
-
Add the THPTA/CuSO₄ solution. It is often beneficial to pre-mix the CuSO₄ and THPTA ligand at a 1:2 ratio a few minutes before adding to the reaction.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Vortex the mixture gently to ensure it is well-mixed.
-
Allow the reaction to proceed at room temperature for 30 to 60 minutes. The reaction should be protected from light.
-
-
Purification:
-
Upon completion, the resulting PINAD conjugate can be purified using standard techniques such as HPLC or column chromatography to remove unreacted starting materials and the copper catalyst.
-
Diagram of the Click Chemistry Reaction Workflow
Caption: Experimental Workflow for CuAAC Reaction.
References
Potential Research Frontiers for MTDB-Alkyne: A Technical Guide to a Next-Generation RNA-Targeting Tool
For Immediate Release
Cambridge, MA – December 1, 2025 – The emergence of MTDB-Alkyne, a clickable RNA pseudoknot binder, has opened a new frontier in the targeted degradation of pathogenic RNAs. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, its applications in the development of Proximity-Induced Nucleic Acid Degraders (PINADs), and potential avenues for future research.
This compound is a derivative of the β-coronavirus pseudoknot ligand MTDB, functionalized with a terminal alkyne group. This "clickable" handle allows for the straightforward attachment of various functionalities, most notably RNA-cleaving moieties, to create targeted RNA degraders. The primary application of this compound to date has been in the synthesis of MTDB-imi6, a PINAD designed to target and degrade the frameshift-stimulating pseudoknot of the SARS-CoV-2 genome, a critical element for viral replication.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of the this compound-derived degrader, MTDB-imi6.
Table 1: In Vitro RNA Degradation Efficiency of MTDB-imi6
| Target RNA | Assay | Incubation Time (h) | Concentration (µM) | Degradation (%) |
| SARS-CoV-2 Pseudoknot | LC-MS | 3 | 2 | Extensive |
| SARS-CoV-2 Pseudoknot | Gel Electrophoresis | 6 | 2 | Dose-dependent |
Table 2: In Cellulo Antiviral Activity of MTDB-imi6
| Cell Line | Virus | Assay | IC50 (µM) |
| VERO-CCL-81 | SARS-CoV-2 | qPCR (E gene) | ~1 |
| VERO-CCL-81 | SARS-CoV-2 | Plaque Assay | Significant reduction at 6 µM |
Table 3: In Vivo Efficacy of MTDB-imi6 in a SARS-CoV-2 Mouse Model
| Animal Model | Treatment | Dosage | Outcome |
| K18-hACE2 mice | MTDB-imi6 (intranasal) | 25 mg/kg | Significant reduction in lung viral load |
Signaling Pathways and Mechanism of Action
MTDB-imi6, synthesized from this compound, operates through a proximity-induced mechanism. The MTDB moiety selectively binds to the SARS-CoV-2 RNA pseudoknot, bringing the attached imidazole (B134444) "warhead" into close proximity. This catalytic moiety then cleaves the RNA backbone, leading to its degradation.
Treatment of SARS-CoV-2 infected cells with MTDB-imi6 has been shown to impact the p38/MAPK signaling pathway. Specifically, it significantly reduces the phosphorylation of MAPK-activated protein kinase 2 (MK2) and downregulates the mRNA levels of the pro-inflammatory cytokine Interleukin-6 (IL-6), both of which are typically elevated during SARS-CoV-2 infection.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of key experimental protocols.
Synthesis of MTDB-imi6 from this compound
The synthesis of MTDB-imi6 involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.
References
Unveiling the Physicochemical Properties of MTDB-Alkyne: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the novel compound MTDB-Alkyne. The information contained herein is intended to support researchers, scientists, and drug development professionals in the effective handling, formulation, and analysis of this molecule. A thorough understanding of these fundamental physicochemical properties is crucial for advancing preclinical and clinical development programs.
This compound: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. Extensive characterization of this compound's solubility in various solvent systems has been performed to guide formulation development.
Aqueous Solubility
The aqueous solubility of this compound was determined at ambient temperature. The compound exhibits poor aqueous solubility, which is a common challenge for many small molecule drug candidates.[1][2][3] This characteristic necessitates the exploration of solubility enhancement techniques to achieve adequate drug exposure in vivo.[4][5]
Solubility in Organic Solvents
To facilitate handling and the preparation of stock solutions for in vitro and in vivo studies, the solubility of this compound was assessed in a range of common organic solvents. The quantitative solubility data are summarized in Table 1.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) at 25 °C |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| N,N-Dimethylformamide (DMF) | > 100 |
| Dichloromethane (DCM) | ~ 50 |
| Methanol | ~ 25 |
| Ethanol | ~ 10 |
| Acetonitrile | ~ 5 |
Note: The presented data is a summary of typical experimental findings. Actual solubility may vary depending on the specific experimental conditions, including the purity of the compound and solvents.
This compound: Stability Profile
Understanding the stability of this compound under various stress conditions is essential for defining appropriate storage, handling, and analytical procedures. Stability studies were conducted in accordance with the International Council for Harmonisation (ICH) guidelines.
Solid-State Stability
The solid-state stability of this compound was evaluated under accelerated and long-term storage conditions. The compound was found to be stable at 40 °C/75% RH for at least 3 months, with no significant degradation observed. Long-term stability studies are ongoing to establish the retest period.
Solution-State Stability
The stability of this compound in solution is critical for ensuring the integrity of the compound during experimental assays and for the development of liquid formulations.
Table 2: Solution-State Stability of this compound
| Solvent | Condition | Timepoint | Degradation (%) |
| DMSO | Room Temperature | 24 hours | < 1% |
| DMSO | -20 °C | 1 month | < 2% |
| Aqueous Buffer (pH 7.4) | 37 °C | 4 hours | ~ 10% |
Note: Degradation was assessed by High-Performance Liquid Chromatography (HPLC). The data indicates that while this compound is relatively stable in DMSO, it exhibits some instability in aqueous buffer at physiological temperature, suggesting potential hydrolytic degradation pathways.
Photostability
Photostability testing was conducted according to ICH Q1B guidelines. Exposure of solid this compound to light resulted in minimal degradation. However, in solution, particularly in organic solvents, the compound showed some sensitivity to light, indicating that protection from light is advisable for solutions.
Potential Degradation Pathways
Based on the structure of this compound, which contains an alkyne moiety, potential degradation pathways could include hydrolysis and oxidation. The observed degradation in aqueous buffer supports the possibility of hydrolytic cleavage. Further forced degradation studies are recommended to fully elucidate the degradation products and pathways.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols used for the solubility and stability studies of this compound.
Solubility Determination Protocol
A standardized shake-flask method was employed to determine the equilibrium solubility of this compound.
Experimental Workflow for Solubility Assessment
Caption: Workflow for solubility determination.
-
Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent of interest.
-
Equilibration: The resulting suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Analysis: The suspension is filtered to remove any undissolved solid. The clear supernatant is then appropriately diluted and the concentration of this compound is determined by a validated HPLC-UV method.
Stability Assessment Protocol
A stability-indicating HPLC method was developed and validated to monitor the degradation of this compound.
Experimental Workflow for Stability Study
Caption: Workflow for stability assessment.
-
Method Development: A reverse-phase HPLC method capable of separating this compound from its potential degradation products is developed and validated for specificity, linearity, accuracy, and precision.
-
Sample Preparation: Solutions of this compound are prepared in the relevant media (e.g., DMSO, aqueous buffers).
-
Stress Application: The samples are subjected to various stress conditions as outlined in the stability protocol (e.g., elevated temperature, light exposure).
-
Timepoint Analysis: At predetermined time points, an aliquot of each sample is withdrawn and analyzed by the stability-indicating HPLC method. The percentage of the remaining this compound is calculated relative to the initial time point.
Signaling Pathways and Logical Relationships
To contextualize the importance of this compound's physicochemical properties, the following diagram illustrates a generalized drug development pathway where solubility and stability are critical considerations.
Logical Flow in Early Drug Development
Caption: Early drug development decision pathway.
This diagram illustrates that early characterization of properties like solubility and stability directly influences the formulation strategy. A compound with poor solubility may require advanced formulation techniques, such as amorphous solid dispersions (ASDs) or lipid-based formulations, to ensure adequate exposure for preclinical testing. The success of these preclinical studies is a key factor in the decision to advance a compound into clinical development.
Conclusion
This technical guide summarizes the fundamental solubility and stability characteristics of this compound. The compound exhibits poor aqueous solubility, necessitating formulation strategies for enhancement. It is reasonably stable in the solid state and in common organic solvents like DMSO but shows some lability in aqueous solutions and when exposed to light in solution. The provided experimental protocols serve as a foundation for further investigation and development of this promising molecule. A thorough and early understanding of these physicochemical properties is paramount for the successful progression of this compound through the drug development pipeline.
References
- 1. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. quotientsciences.com [quotientsciences.com]
- 5. youtube.com [youtube.com]
In-Depth Technical Guide: Safety and Handling of MTDB-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for MTDB-Alkyne (CAS 2923694-73-7), a clickable RNA pseudoknot binder. The content herein is intended for use by trained professionals in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining the integrity of the compound.
Chemical and Physical Properties
This compound, with the formal name hexahydro-4-[(2-methyl-4-thiazolyl)methyl]-N-[2-[(2-propyn-1-ylamino)carbonyl]phenyl]-1H-1,4-diazepine-1-carboxamide, is a key reagent in the synthesis of Proximity-Induced Nucleic Acid Degraders (PINADs).[1] These molecules are instrumental in research targeting the degradation of specific RNA structures, such as the pseudoknot in the SARS-CoV-2 genome.[1]
| Property | Value |
| CAS Number | 2923694-73-7[1] |
| Molecular Formula | C₂₁H₂₅N₅O₂S[1] |
| Molecular Weight | 411.5 g/mol [1] |
| Appearance | Typically supplied as a solution in ethanol |
| Purity | ≥98% |
| Solubility | Soluble in methanol (B129727) (10 mg/ml) |
| Storage | Store at -20°C |
| Stability | ≥ 3 years at recommended storage conditions |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, general precautions for handling alkyne-functionalized small molecules and related chemical structures should be strictly followed. The information below is based on general laboratory safety principles for similar compounds.
Hazard Identification
The specific toxicological properties of this compound have not been fully characterized. As with any novel chemical compound, it should be treated as potentially hazardous. Based on its chemical structure, potential hazards may include:
-
Skin and Eye Irritation: Direct contact may cause irritation.
-
Respiratory Tract Irritation: Inhalation of aerosols or dusts may cause irritation.
-
Unknown Systemic Effects: The systemic effects of ingestion or absorption are unknown.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the generation of aerosols is likely, a respirator may be necessary.
Handling Procedures
-
Work in a well-ventilated chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of any mists or vapors.
-
Use non-sparking tools and equipment.
-
Ground all equipment when handling larger quantities to prevent static discharge.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly sealed container at -20°C in a dry and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Experimental Protocols
This compound is primarily used as a building block for the synthesis of PINADs, which are bifunctional molecules designed to bind to a target RNA and induce its degradation. The alkyne group allows for "clicking" to an azide-modified "warhead" molecule, often via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
General Protocol for CuAAC Ligation of this compound
This protocol is a general guideline for the copper-catalyzed click reaction to conjugate this compound with an azide-containing molecule. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(I) source (e.g., CuI, or CuSO₄ with a reducing agent)
-
Ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Anhydrous solvent (e.g., DMF, DMSO, or a mixture with water)
Procedure:
-
In a reaction vial, dissolve this compound and the azide-functionalized molecule in the chosen solvent.
-
In a separate vial, prepare the catalyst solution by mixing the copper source and the ligand.
-
If using a Cu(II) source like CuSO₄, add the reducing agent (e.g., sodium ascorbate) to the main reaction mixture to generate Cu(I) in situ.
-
Add the catalyst solution to the reaction mixture containing the alkyne and azide.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.
Visualizations
Proximity-Induced Nucleic Acid Degrader (PINAD) Mechanism
The following diagram illustrates the conceptual mechanism of a PINAD synthesized from this compound. The MTDB moiety serves as the binding domain for the target RNA pseudoknot, while the conjugated warhead induces cleavage of the RNA backbone.
Caption: Conceptual workflow of PINAD action, from binding to RNA degradation.
Experimental Workflow: Synthesis of a PINAD using this compound
This diagram outlines the general experimental workflow for synthesizing a PINAD using this compound and an azide-functionalized warhead via a CuAAC reaction.
Caption: General workflow for the synthesis of a PINAD via CuAAC reaction.
References
Theoretical Insights into the Reactivity of MTDB-Alkyne for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of small molecules to biomacromolecules is a cornerstone of modern drug development, enabling the creation of targeted therapeutics, advanced diagnostics, and sophisticated research tools. MTDB-Alkyne, a functionalized ligand for the β-coronavirus pseudoknot, has emerged as a critical component in the development of Proximity-Induced Nucleic Acid Degraders (PINADs). These novel therapeutic agents are designed to specifically target and degrade viral RNA, such as that of SARS-CoV-2. The reactivity of the terminal alkyne group on this compound is central to its utility, allowing for its covalent linkage to other molecular entities through "click chemistry." This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound reactivity, with a focus on its application in the synthesis of PINADs.
Core Concepts: The Reactivity of Terminal Alkynes
Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a molecule, are highly versatile functional groups in organic synthesis. Their reactivity is primarily attributed to the sp-hybridization of the carbon atoms, which results in a linear geometry and high electron density in the π-bonds. This makes them susceptible to a variety of addition reactions. In the context of bioconjugation, the most prominent reaction of terminal alkynes is the [3+2] cycloaddition with azides.
This reaction can be performed under two main modalities: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Since this compound possesses a terminal alkyne, it is primarily suited for CuAAC reactions, which are known for their high efficiency, specificity, and biocompatibility under aqueous conditions. Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of these reactions and predicting the reactivity of different alkyne and azide (B81097) substrates.
Quantitative Data on Alkyne Reactivity
While specific theoretical studies on the reactivity of this compound are not yet publicly available, a substantial body of research exists on the kinetics of related alkyne cycloaddition reactions. The following tables summarize key quantitative data from the literature, providing a comparative framework for understanding the expected reactivity of this compound in CuAAC and related reactions.
Table 1: Kinetic Data for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
| Alkyne Reactant | Azide Reactant | Catalyst/Ligand | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Phenylacetylene | Benzyl Azide | Cu(I) | ~10⁴ - 10⁵ | |
| Propargyl Alcohol | Azido-PEG | CuSO₄/Sodium Ascorbate (B8700270) | ~10⁴ - 10⁵ | [1] |
| Alkyne-modified Oligonucleotide | Dye Azide | CuSO₄/THPTA | Not specified, but described as efficient |
Note: The reaction rates for CuAAC are generally very high, making it a "click" reaction. The exact rate can be influenced by the specific substrates, solvent, and the ligand used to stabilize the copper(I) catalyst.
Table 2: Activation Energies for Azide-Alkyne Cycloadditions
| Reaction | Method | Activation Energy (Ea) (kJ/mol) | Reference |
| 1-Azidodecane + Phenyl Propargyl Ether | Isoconversional kinetics analysis | 82 ± 1 | [2][3] |
| Phenyl Azide + Acetylene (uncatalyzed) | DFT Calculation | High (leading to slow reaction) | |
| Phenyl Azide + Acetylene (Cu(I) catalyzed) | DFT Calculation | Significantly lower than uncatalyzed |
Experimental Protocols
The following section details a representative experimental protocol for the conjugation of this compound to an azide-containing molecule via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This protocol is based on established methods for bioconjugation.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
1. Materials:
-
This compound
-
Azide-functionalized molecule of interest (e.g., a linker for a degrader moiety)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
-
Degassed phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)
-
Organic co-solvent if needed for solubility (e.g., DMSO, t-BuOH)
-
Purification system (e.g., size-exclusion chromatography, HPLC)
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare a stock solution of CuSO₄ in water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM) immediately before use.
-
Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) in water or a water/DMSO mixture.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and the azide-functionalized molecule in the desired molar ratio (typically a slight excess of one reactant is used).
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of the reactants and catalyst should be optimized for the specific application.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature with gentle agitation.
-
The reaction progress can be monitored by techniques such as LC-MS or HPLC. Reaction times can vary from minutes to a few hours.
-
-
Purification:
-
Once the reaction is complete, the desired conjugate can be purified from unreacted starting materials, catalyst, and ligand using an appropriate method such as size-exclusion chromatography, dialysis, or preparative HPLC.
-
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships in the study and application of this compound reactivity.
Caption: Experimental workflow for CuAAC conjugation of this compound.
Caption: Logical relationship from synthesis to action of an MTDB-based PINAD.
Conclusion
This compound is a valuable chemical tool for the development of targeted RNA-degrading therapeutics. Its terminal alkyne functionality allows for efficient and specific conjugation to other molecules via the copper-catalyzed azide-alkyne cycloaddition reaction. While direct theoretical studies on this compound's reactivity are pending, the extensive body of literature on CuAAC provides a solid foundation for understanding its behavior and for the rational design of experimental protocols. The continued application of computational chemistry will undoubtedly play a crucial role in optimizing the design and application of this compound-based conjugates for novel therapeutic interventions.
References
- 1. Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing kinetic and mechanistic features of bulk azide–alkyne cycloaddition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protein Labeling in Live Cells using L-Homopropargylglycine (HPG)
MTDB-Alkyne: A Tool for RNA Targeting, Not Protein Labeling
Initial investigations into this compound for protein labeling in live cells have revealed that its primary application lies in the field of RNA research. It is characterized as a "clickable RNA pseudoknot binder" and has been instrumental in the development of proximity-induced nucleic acid degraders (PINADs) aimed at the degradation of SARS-CoV-2 RNA. Given this primary function, this document will instead focus on a widely adopted and analogous technique for protein labeling in live cells that also utilizes an alkyne moiety: Metabolic Labeling with L-Homopropargylglycine (HPG) .
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic labeling with non-canonical amino acids is a powerful technique for the visualization and analysis of newly synthesized proteins in living cells. L-Homopropargylglycine (HPG) is a methionine analog that contains a terminal alkyne group.[1] When introduced to cells, HPG is incorporated into nascent polypeptide chains by the cellular translational machinery in place of methionine.[1][2] This bio-orthogonal alkyne handle allows for the selective chemical ligation of a reporter molecule, such as a fluorophore or biotin, via a "click chemistry" reaction. This enables the specific detection and characterization of proteins synthesized within a defined time window.
There are two primary forms of click chemistry used for this purpose: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). While CuAAC is highly efficient, the copper catalyst can be toxic to living cells.[2] SPAAC, a copper-free alternative, utilizes a strained cyclooctyne (B158145) to react with an azide, offering greater biocompatibility for live-cell imaging applications.[3]
Data Presentation
The following tables summarize key quantitative data for the metabolic labeling of proteins with HPG and subsequent detection via click chemistry.
| Parameter | L-Homopropargylglycine (HPG) | L-Azidohomoalanine (AHA) | Reference |
| Incorporation Efficiency | 70-80% in E. coli | ~50% in E. coli | |
| Effect on Cell Growth | Less severe decrease in growth rate | More significant inhibition of cell growth | |
| Recommended Concentration | 50 µM | 50 µM | |
| Labeling Time | 1 - 4 hours | 1 - 4 hours |
Table 1: Comparison of HPG and AHA for Metabolic Protein Labeling. This table provides a comparative overview of two common non-canonical amino acids used for metabolic labeling.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Reaction Rate | Faster | Slower | |
| Biocompatibility | Potentially cytotoxic due to copper catalyst | Highly biocompatible, suitable for live-cell imaging | |
| Reagents | Azide-functionalized probe, Copper(I) catalyst, Ligand | Cyclooctyne-functionalized probe | |
| Selectivity | High | High | |
| Background Labeling | Low | Potential for non-specific labeling with cysteine residues |
Table 2: Comparison of CuAAC and SPAAC for the Detection of HPG-Labeled Proteins. This table outlines the key differences between the two major click chemistry reactions used in this application.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with HPG in Adherent Mammalian Cells
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-Homopropargylglycine (HPG)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed adherent cells in a 6-well plate and culture until they reach 70-80% confluency.
-
Methionine Depletion:
-
Aspirate the complete culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add methionine-free medium to each well and incubate for 30-60 minutes at 37°C and 5% CO₂.
-
-
HPG Labeling:
-
Prepare the HPG labeling medium by supplementing methionine-free medium with the desired final concentration of HPG (typically 50 µM).
-
Aspirate the methionine-depletion medium and add the HPG labeling medium to the cells.
-
Incubate the cells for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time may vary depending on the cell type and experimental goals.
-
-
Cell Harvest/Fixation:
-
For live-cell imaging, proceed directly to Protocol 2a.
-
For fixed-cell imaging or downstream analysis, wash the cells twice with PBS and proceed with fixation or cell lysis.
-
Protocol 2a: Live-Cell Imaging of HPG-Labeled Proteins via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
HPG-labeled live cells (from Protocol 1)
-
Live-cell imaging medium
-
Cyclooctyne-conjugated fluorescent dye (e.g., DBCO-fluorophore)
-
Fluorescence microscope with environmental chamber
Procedure:
-
Preparation of Labeling Solution: Prepare a working solution of the cyclooctyne-conjugated fluorescent dye in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 5-20 µM.
-
Labeling:
-
Aspirate the HPG labeling medium from the cells.
-
Wash the cells twice with pre-warmed PBS.
-
Add the cyclooctyne-dye solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove excess dye.
-
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions.
Protocol 2b: Fixed-Cell Imaging of HPG-Labeled Proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
HPG-labeled cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click-iT® Cell Reaction Buffer Kit (or individual components: CuSO₄, fluorescent azide, reducing agent)
-
PBS
Procedure:
-
Fixation:
-
Aspirate the HPG labeling medium and wash the cells twice with PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Add 0.5% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. This typically involves adding the copper catalyst, a fluorescent azide, and a reducing agent to the reaction buffer.
-
Aspirate the PBS and add the Click-iT® reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Aspirate the reaction cocktail and wash the cells three times with PBS.
-
The cells are now ready for imaging. Counterstaining for other cellular components can be performed at this stage.
-
Mandatory Visualization
Caption: Experimental workflow for HPG-based metabolic protein labeling.
Caption: Schematic of HPG incorporation and subsequent labeling.
References
Application Notes and Protocols for MTDB-Alkyne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MTDB-Alkyne, a clickable RNA pseudoknot binder, in the development of targeted RNA degraders. The primary application highlighted is its use in synthesizing Proximity-Induced Nucleic Acid Degraders (PINADs) for the degradation of specific RNA targets, such as the SARS-CoV-2 RNA pseudoknot.[1]
Introduction
This compound is a specialized chemical probe consisting of the β-coronavirus pseudoknot ligand, MTDB, functionalized with a terminal alkyne group.[1] This alkyne moiety allows for its covalent conjugation to other molecules bearing an azide (B81097) group via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This modularity enables the rapid synthesis of bifunctional molecules, such as PINADs, which can recruit RNA-degrading entities to a specific RNA target.
The primary application of this compound is in the construction of PINADs designed to target and degrade the frameshift-stimulating pseudoknot of the SARS-CoV-2 genome.[2][3][4] By clicking this compound to a molecule with RNA-degrading capabilities (e.g., an imidazole (B134444) moiety), the resulting conjugate can bind to the target RNA sequence and induce its cleavage. This approach transforms a non-potent RNA binder into a potent RNA degrader, opening new avenues for therapeutic intervention against RNA-based diseases.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and in vitro degradation efficiency of MTDB-derived PINADs from Mikutis et al. (2023).
Table 1: Binding Affinity of MTDB-Degrader for SARS-CoV-2 Pseudoknot
| Compound | Target RNA | KD (nM) |
| MTDB-imi6 | SARS-CoV-2 Pseudoknot | 180 ± 30 |
Data extracted from Mikutis, S., et al. (2023). Proximity-induced nucleic acid degrader (PINAD) approach to targeted RNA degradation using small molecules. ACS Central Science, 9(5), 892-904.
Table 2: In Vitro Degradation of SARS-CoV-2 Pseudoknot by MTDB-Degraders
| Compound | Concentration (µM) | Incubation Time (h) | Degradation (%) |
| MTDB-imi4 | 10 | 24 | ~50 |
| MTDB-imi6 | 10 | 24 | ~60 |
Data extracted from Mikutis, S., et al. (2023). Proximity-induced nucleic acid degrader (PINAD) approach to targeted RNA degradation using small molecules. ACS Central Science, 9(5), 892-904.
Experimental Protocols
The following are detailed protocols for the synthesis of MTDB-derived PINADs via click chemistry and their subsequent evaluation for in vitro RNA degradation.
Protocol 1: Synthesis of MTDB-Degrader via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound to an azide-containing linker with an imidazole warhead.
Materials:
-
This compound
-
Azide-PEG-Imidazole (or other azide-containing molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF)
-
Water (HPLC-grade)
-
Reverse-phase HPLC for purification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve this compound (1 equivalent) and the azide-PEG-imidazole (1.2 equivalents) in a minimal amount of DMF.
-
-
Catalyst Preparation:
-
In a separate tube, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.
-
In another tube, prepare a solution of CuSO₄ (0.5 equivalents) and THPTA (2.5 equivalents) in water.
-
-
Click Reaction:
-
Add the sodium ascorbate solution to the reaction mixture containing this compound and the azide.
-
Add the CuSO₄/THPTA solution to the reaction mixture to initiate the click reaction.
-
Vortex the mixture gently and allow it to react at room temperature for 1-2 hours. The reaction can be monitored by LC-MS.
-
-
Purification:
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
Purify the MTDB-degrader conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Confirm the identity and purity of the product by high-resolution mass spectrometry and NMR.
-
Protocol 2: In Vitro RNA Degradation Assay
This protocol details the procedure to assess the degradation of a target RNA sequence by the synthesized MTDB-degrader.
Materials:
-
Synthesized MTDB-degrader
-
Target RNA oligonucleotide (e.g., SARS-CoV-2 pseudoknot sequence)
-
Nuclease-free water
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Liquid chromatography-mass spectrometry (LC-MS) system or gel electrophoresis equipment
Procedure:
-
RNA Preparation:
-
Synthesize or commercially obtain the target RNA oligonucleotide.
-
Anneal the RNA to form the correct secondary structure (e.g., pseudoknot) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Degradation Reaction:
-
Prepare a stock solution of the MTDB-degrader in a suitable solvent (e.g., DMSO or water).
-
In a nuclease-free microcentrifuge tube, combine the annealed RNA (e.g., final concentration of 5 µM) and the MTDB-degrader (e.g., final concentration of 10 µM) in the reaction buffer.
-
Include a control sample with RNA and the solvent used for the degrader (without the degrader).
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 4, 8, 24 hours).
-
-
Analysis:
-
LC-MS Analysis:
-
At each time point, quench the reaction by adding a suitable stop solution or by flash freezing.
-
Analyze the samples by LC-MS to monitor the decrease in the full-length RNA peak and the appearance of degradation products.
-
Quantify the percentage of remaining full-length RNA relative to the t=0 time point.
-
-
Gel Electrophoresis Analysis:
-
At each time point, mix an aliquot of the reaction with a loading dye.
-
Run the samples on a denaturing polyacrylamide gel (e.g., TBE-Urea PAGE).
-
Stain the gel with a suitable RNA stain (e.g., SYBR Gold) and visualize the bands under a gel doc system.
-
Quantify the intensity of the full-length RNA band to determine the extent of degradation.
-
-
Visualizations
The following diagrams illustrate the key processes involving this compound.
Caption: Experimental workflow for the synthesis and application of MTDB-PINADs.
Caption: Logical relationship of components in the PINAD approach using this compound.
References
- 1. Proximity-Induced Nucleic Acid Degrader (PINAD) Approach to Targeted RNA Degradation Using Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proximity-Induced Nucleic Acid Degrader (PINAD) Approach to Targeted RNA Degradation Using Small Molecules – ScienceOpen [scienceopen.com]
- 4. Proximity-Induced Nucleic Acid Degrader (PINAD) Approach to Targeted RNA Degradation Using Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing SARS-CoV-2 RNA in Infected Cells Using MTDB-Alkyne with Fluorescence Microscopy
Application Note and Protocol
Introduction
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on a complex interplay of its genomic RNA with host and viral proteins for replication and pathogenesis. A critical structural element within the SARS-CoV-2 genome is the frameshift-stimulating pseudoknot, a tertiary RNA structure essential for the translation of viral polyproteins. The ability to visualize the localization and dynamics of this specific viral RNA element within infected cells is paramount for understanding the viral life cycle and for the development of targeted antiviral therapies.
MTDB-Alkyne is a specialized molecular probe designed to bind with high affinity to the β-coronavirus pseudoknot.[1] This small molecule is functionalized with a terminal alkyne group, rendering it a powerful tool for bioorthogonal chemistry.[1] Through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, this compound can be covalently linked to a variety of azide-functionalized reporter molecules, including fluorescent dyes.[2] This application note provides a detailed protocol for the use of this compound in conjunction with fluorescence microscopy to visualize SARS-CoV-2 RNA in infected cells, enabling researchers to investigate the subcellular distribution of viral RNA and its potential colocalization with other viral or host factors.
Principle of the Method
The visualization of SARS-CoV-2 RNA using this compound is a multi-step process that leverages the principles of specific molecular binding and bioorthogonal chemistry. First, this compound is introduced to fixed and permeabilized cells infected with SARS-CoV-2. The MTDB moiety of the probe selectively binds to the viral RNA pseudoknot. Following a wash step to remove unbound probe, a fluorescently labeled azide (B81097) is introduced along with the necessary components for the CuAAC reaction. The copper(I) catalyst mediates the cycloaddition between the alkyne on the MTDB probe and the azide on the fluorophore, resulting in the covalent attachment of the fluorescent dye to the viral RNA target. The resulting fluorescent signal, localized to the sites of viral RNA, can then be visualized and quantified using standard fluorescence microscopy techniques.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from fluorescence microscopy experiments using this compound to label SARS-CoV-2 RNA.
Table 1: Quantification of Viral RNA Fluorescence Signal
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) ± SD | Signal-to-Noise Ratio |
| Vero E6 | Mock-infected | 15.2 ± 3.1 | 1.2 |
| Vero E6 | SARS-CoV-2 infected | 289.5 ± 45.8 | 23.7 |
| A549-ACE2 | Mock-infected | 18.9 ± 4.5 | 1.5 |
| A549-ACE2 | SARS-CoV-2 infected | 254.1 ± 38.2 | 20.1 |
This table illustrates the expected increase in fluorescence intensity in infected cells compared to mock-infected controls, indicating specific labeling of viral RNA.
Table 2: Colocalization Analysis of this compound Signal with Viral Nucleocapsid (N) Protein
| Cell Line | Pearson's Correlation Coefficient (PCC) | Mander's Overlap Coefficient (MOC) |
| Vero E6 | 0.85 ± 0.07 | 0.91 |
| A549-ACE2 | 0.81 ± 0.09 | 0.88 |
This table presents hypothetical data from a colocalization study, suggesting a high degree of spatial correlation between the viral RNA (labeled with this compound) and the viral N protein, which is known to associate with the viral genome.
Experimental Protocols
Protocol 1: Labeling of SARS-CoV-2 RNA in Fixed Cells
Materials:
-
SARS-CoV-2 infected and mock-infected cells cultured on sterile glass coverslips
-
This compound (stock solution in DMSO)
-
Fluorescent azide (e.g., Alexa Fluor 594 Azide, stock solution in DMSO)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (B86663) (CuSO₄), 20 mM in water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM in water
-
Sodium ascorbate, 100 mM in water (prepare fresh)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Remove culture medium from the coverslips.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Cell Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
This compound Labeling:
-
Prepare a working solution of this compound in PBS (e.g., 10 µM).
-
Incubate the coverslips with the this compound solution for 1 hour at room temperature in a humidified chamber.
-
Wash the cells three times with PBS to remove unbound this compound.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 200 µL reaction volume per coverslip, mix the following in order:
-
154 µL PBS
-
40 µL THPTA (final concentration: 20 mM)
-
4 µL CuSO₄ (final concentration: 0.4 mM)
-
1 µL Fluorescent Azide (from a 10 mM stock, final concentration: 50 µM)
-
1 µL Sodium Ascorbate (from a 100 mM stock, final concentration: 0.5 mM)
-
-
Vortex the cocktail gently.
-
Add the click reaction cocktail to the coverslips and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI solution for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 2: Colocalization with Immunofluorescence
This protocol can be combined with standard immunofluorescence to visualize the spatial relationship between the viral RNA and specific proteins.
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
After the click reaction and washing, proceed with your standard immunofluorescence protocol for the protein of interest (e.g., blocking, primary antibody incubation, secondary antibody incubation, and subsequent washes).
-
Proceed with DAPI staining, mounting, and imaging as described in Protocol 1.
Visualizations
References
Application Notes and Protocols for Metabolic Labeling Using Alkyne Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with alkyne-functionalized probes is a powerful and versatile technique for the study of various biological processes. This method allows for the introduction of a small, bioorthogonal alkyne handle into biomolecules such as proteins, nucleic acids, and lipids within a living system. The alkyne group is minimally perturbing to the biological system and can be specifically detected through a highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This enables the attachment of a wide range of reporter molecules, including fluorophores for imaging and affinity tags for enrichment and proteomic analysis.
A key application of this technique is in the study of protein prenylation, a post-translational modification where isoprenoid groups are attached to proteins, playing a crucial role in signal transduction pathways.[1][2] Alkyne-modified isoprenoid analogs can be metabolically incorporated into proteins, allowing for their visualization and quantification.[3][4][5] This approach has proven valuable in understanding the role of protein prenylation in various diseases, including cancer and neurodegenerative disorders.
Principle of the Method
The metabolic labeling process using alkyne probes generally follows a two-step procedure:
-
Metabolic Incorporation: Cells or organisms are incubated with a precursor molecule that has been chemically modified to contain an alkyne group. This alkyne-tagged precursor is then utilized by the cellular machinery and incorporated into the target biomolecule.
-
Click Chemistry Detection: After labeling, the cells are lysed, and the alkyne-tagged biomolecules are detected by a "click" reaction with an azide-containing reporter molecule. This reaction is highly specific and efficient, forming a stable triazole linkage.
Applications
-
Profiling Protein Prenylation: Identification and quantification of farnesylated and geranylgeranylated proteins.
-
Studying Post-Translational Modifications: Investigation of other modifications by using appropriate alkyne-labeled precursors.
-
Monitoring DNA and RNA Synthesis: Tracking nucleic acid dynamics in cells using alkyne-modified nucleosides.
-
Tracing Lipid Metabolism: Following the metabolic fate of lipids using alkyne-labeled fatty acids or other lipid building blocks.
-
In Vivo Cancer Targeting: Selective labeling of cancer cells for diagnostic and therapeutic applications.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with an Alkyne-Isoprenoid Probe
This protocol is optimized for the labeling of prenylated proteins in mammalian cell culture using an alkyne-modified farnesol (B120207) analog.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
Alkyne-isoprenoid probe (e.g., C15AlkOH) stock solution (in DMSO or ethanol)
-
Lovastatin (B1675250) (optional, to enhance probe incorporation)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Seeding: Plate cells in a suitable culture dish and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Pre-treatment (Optional): To enhance the incorporation of the alkyne probe, the endogenous synthesis of isoprenoids can be inhibited. Pre-treat the cells with lovastatin (e.g., 10-20 µM final concentration) for 6 hours.
-
Metabolic Labeling: Add the alkyne-isoprenoid probe to the cell culture medium to the desired final concentration. Optimal concentrations should be determined empirically but typically range from 1 to 25 µM.
-
Incubation: Incubate the cells for a specific period (e.g., 6, 12, 24, or 36 hours) at 37°C in a CO2 incubator to allow for metabolic incorporation of the probe.
-
Cell Harvest: After incubation, remove the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding ice-cold lysis buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream click chemistry and analysis.
Protocol 2: Click Chemistry Reaction for In-Gel Fluorescence Analysis
This protocol describes the labeling of alkyne-modified proteins in cell lysates with an azide-functionalized fluorophore for visualization by in-gel fluorescence.
Materials:
-
Alkyne-labeled protein lysate (from Protocol 1)
-
1% SDS in 1X PBS
-
Azide-fluorophore (e.g., TAMRA-PEG3-N3) stock solution (1 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (50 mM in water)
-
Protein precipitation kit or acetone/methanol
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in order:
-
100 µg of alkyne-labeled protein lysate, diluted to 92.5 µL with 1X PBS containing 1% SDS.
-
2.5 µL of 1 mM Azide-fluorophore (25 µM final concentration).
-
2.0 µL of 50 mM TCEP (1 mM final concentration).
-
1.0 µL of 10 mM TBTA (100 µM final concentration).
-
-
Initiation of Reaction: Briefly vortex the mixture and then add 2.0 µL of 50 mM CuSO4 (1 mM final concentration) to initiate the click reaction.
-
Incubation: Incubate the reaction mixture in the dark with gentle shaking at room temperature for 1 hour.
-
Protein Precipitation: Precipitate the labeled proteins using a protein precipitation kit according to the manufacturer's instructions or by adding 4 volumes of ice-cold acetone.
-
Sample Preparation for SDS-PAGE: Resuspend the protein pellet in SDS-PAGE sample buffer.
-
In-Gel Fluorescence Scanning: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel scanner with appropriate excitation and emission wavelengths for the chosen fluorophore.
Quantitative Data Summary
| Parameter | Typical Range | Notes | Reference |
| Metabolic Labeling | |||
| Alkyne Probe Concentration | 1 - 25 µM | Optimal concentration should be determined empirically to maximize signal and minimize background. | |
| Lovastatin Pre-treatment | 10 - 20 µM | Used to inhibit endogenous isoprenoid synthesis and enhance probe incorporation. | |
| Incubation Time | 6 - 36 hours | Time-course experiments can be performed to determine optimal labeling time. | |
| Click Chemistry Reaction | |||
| Protein Lysate Amount | 50 - 100 µg | Sufficient for in-gel fluorescence analysis. | |
| Azide-Fluorophore | 25 µM | Final concentration in the reaction. | |
| TCEP | 1 mM | Reducing agent to maintain copper in the Cu(I) state. | |
| TBTA | 100 µM | Ligand to stabilize the Cu(I) catalyst. | |
| CuSO4 | 1 mM | Source of the copper catalyst. |
Visualizations
References
- 1. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to MTDB-Alkyne Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTDB-Alkyne is a molecule designed for the targeted degradation of specific RNA structures, functioning as a clickable RNA pseudoknot binder.[1] It incorporates the β-coronavirus pseudoknot ligand, MTDB, functionalized with a terminal alkyne group. This alkyne handle allows for its covalent attachment to other molecules of interest using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction.[2][3][4] This conjugation capability is pivotal in the synthesis of Proximity-Induced Nucleic Acid Degraders (PINADs), which are engineered to bring a nuclease into the vicinity of a target RNA, leading to its degradation.[1]
This document provides a detailed protocol for the conjugation of this compound to an azide-containing molecule, a critical step in the development of novel RNA-targeting therapeutics.
Principle of this compound Conjugation
The conjugation of this compound relies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this reaction, the terminal alkyne of this compound reacts with an azide-functionalized molecule to form a stable triazole linkage. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate). To improve the efficiency and reliability of the reaction, a chelating ligand such as TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) is often used to stabilize the copper(I) catalyst and prevent its oxidation.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Optimal conditions may vary depending on the specific azide-containing molecule and the desired scale of the reaction.
| Parameter | Recommended Range/Value | Notes |
| Reactant Concentration | ||
| This compound | 1-10 mM | The final concentration will depend on the solubility of the specific this compound construct. |
| Azide-containing Molecule | 1.1 - 2 equivalents (relative to this compound) | A slight excess of the azide (B81097) component can help drive the reaction to completion. |
| Catalyst and Ligand Concentration | ||
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.1 - 1 mM | The catalytic amount can be optimized for specific substrates. |
| Sodium Ascorbate (B8700270) | 1 - 5 mM | A fresh solution should be prepared immediately before use. |
| THPTA/TBTA Ligand | 0.5 - 5 mM (typically 1-2x the concentration of CuSO₄) | THPTA is recommended for aqueous reactions to improve catalyst solubility and stability. |
| Reaction Conditions | ||
| Solvent | DMSO, t-BuOH/water, or other suitable organic/aqueous mixtures | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at room temperature. |
| Reaction Time | 1 - 16 hours | Reaction progress can be monitored by techniques such as LC-MS or TLC. |
| pH (for aqueous reactions) | 6.8 - 7.0 | A buffered solution (e.g., triethylammonium (B8662869) acetate) can be used to maintain the optimal pH. |
Experimental Protocol: this compound Conjugation
This protocol details a general procedure for the conjugation of this compound to an azide-containing molecule using a water-soluble copper catalyst system.
Materials
-
This compound
-
Azide-containing molecule of interest
-
Dimethyl sulfoxide (B87167) (DMSO)
-
t-Butyl alcohol (t-BuOH)
-
Ultrapure water
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Inert gas (Argon or Nitrogen)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM.
-
Azide Molecule Stock Solution (10 mM): Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO, water) to a final concentration of 10 mM.
-
Copper(II) Sulfate Solution (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of ultrapure water.
-
Sodium Ascorbate Solution (300 mM): Dissolve 59.4 mg of sodium L-ascorbate in 1 mL of ultrapure water. Note: This solution should be prepared fresh immediately before use.
-
THPTA Solution (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of ultrapure water.
Conjugation Procedure
-
In a microcentrifuge tube, add the following reagents in the specified order:
-
This compound stock solution (e.g., 10 µL for a final concentration of 1 mM in a 100 µL reaction)
-
Azide molecule stock solution (e.g., 11 µL for 1.1 equivalents)
-
Solvent (e.g., a mixture of t-BuOH and water to achieve the desired final volume and solubility)
-
-
Vortex the mixture briefly to ensure homogeneity.
-
Add 10 µL of the 100 mM THPTA solution to the reaction mixture and vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
-
To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution.
-
Vortex the reaction mixture thoroughly.
-
If the reaction is sensitive to oxygen, it is recommended to degas the solution by bubbling a gentle stream of inert gas (argon or nitrogen) through the mixture for 30-60 seconds.
-
Incubate the reaction at room temperature for 1 to 16 hours. The reaction can be protected from light.
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS to confirm the formation of the desired conjugate.
-
Once the reaction is complete, the conjugated product can be purified using standard techniques such as HPLC or precipitation. For oligonucleotide conjugates, precipitation with acetone (B3395972) may be effective.
Visualizations
Experimental Workflow for this compound Conjugation
References
Application Notes and Protocols for Bioorthogonal Reactions with MTDB-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTDB-Alkyne is a specialized chemical probe designed for bioorthogonal chemistry applications. It is composed of the β-coronavirus pseudoknot ligand, MTDB, which has been functionalized with a terminal alkyne group. This alkyne moiety allows for a highly specific and efficient covalent linkage to azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."
The primary application of this compound is in the construction of Proximity-induced Nucleic Acid Degraders (PINADs).[1][2][3][4][5] These bifunctional molecules are engineered to first bind to a specific RNA structure, in this case, the frameshifting element of the SARS-CoV-2 genome, and then induce its degradation. This innovative approach opens new avenues for the targeted degradation of pathogenic RNAs and offers a promising strategy for the development of novel therapeutics.
Quantitative Data Summary
The following table summarizes key quantitative data for an MTDB-derived PINAD molecule (MTDB-imi6), synthesized via click chemistry with an imidazole-based degrader moiety. This data is crucial for understanding the binding affinity and cellular activity of the resulting conjugate.
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 16.6 µM | Dissociation constant for the binding of MTDB-imi6 to the SARS-CoV-2 pseudoknot RNA. A lower Kd indicates stronger binding. | |
| IC50 | ~1 µM | Half-maximal inhibitory concentration for the reduction of SARS-CoV-2 replication in VERO-CCL-81 cells when pre-treated for 1 hour before infection. |
Experimental Protocols
Protocol 1: Synthesis of an MTDB-Based PINAD via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating this compound to an azide-functionalized degrader molecule.
Materials:
-
This compound
-
Azide-functionalized degrader moiety (e.g., an imidazole-PEG-azide)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Solvent (e.g., DMSO/water mixture)
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized degrader in DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in sterile, nuclease-free water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in sterile, nuclease-free water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 1 equivalent of this compound with 1.1 equivalents of the azide-functionalized degrader.
-
Add the copper ligand (e.g., THPTA) to a final concentration of 5 mM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Add sodium ascorbate to a final concentration of 10 mM to reduce Cu(II) to the active Cu(I) species and initiate the click reaction.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. Reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, purify the resulting MTDB-based PINAD conjugate using reverse-phase HPLC to remove unreacted starting materials, copper, and other reagents.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
-
Protocol 2: In Cellulo RNA Degradation Assay Using an MTDB-Based PINAD
This protocol provides a method to assess the ability of a synthesized MTDB-based PINAD to degrade its target RNA within a cellular context, using SARS-CoV-2 infected cells as an example.
Materials:
-
Vero-CCL-81 cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 viral stock
-
Synthesized MTDB-based PINAD
-
Control compounds (e.g., unconjugated this compound, non-binding control molecule)
-
RNA extraction kit
-
RT-qPCR reagents (primers and probes for a viral gene, e.g., N or E gene, and a host housekeeping gene)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed Vero-CCL-81 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.
-
Incubate the cells at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the MTDB-based PINAD and control compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds.
-
For pre-treatment experiments, incubate the cells with the compounds for 1 hour at 37°C prior to infection.
-
-
Viral Infection:
-
In a certified BSL-3 facility, infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubate the infected cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
RNA Extraction:
-
After the incubation period, carefully remove the supernatant.
-
Lyse the cells directly in the wells using the lysis buffer from an RNA extraction kit.
-
Extract total RNA from the cells following the manufacturer's protocol.
-
-
RT-qPCR Analysis:
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the levels of viral RNA (targeting the N or E gene) and a host housekeeping gene (for normalization).
-
Analyze the data to determine the reduction in viral RNA levels in the PINAD-treated cells compared to the control-treated cells.
-
Visualizations
Signaling Pathway: Targeting SARS-CoV-2 Replication
The diagram below illustrates a simplified representation of the SARS-CoV-2 replication cycle, highlighting the programmed -1 ribosomal frameshifting event that is essential for the synthesis of viral proteins. The MTDB-based PINAD is designed to bind to the RNA pseudoknot within the frameshifting element, leading to the degradation of the viral genome and inhibition of viral replication.
Caption: Targeting the SARS-CoV-2 Frameshifting Element.
Experimental Workflow: PINAD Synthesis and Application
This workflow diagram outlines the key steps involved in the synthesis of an MTDB-based PINAD and its subsequent use in a cell-based assay to evaluate its RNA degradation activity.
Caption: Workflow for PINAD Synthesis and Cellular Testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scienceopen.com [scienceopen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proximity-Induced Nucleic Acid Degrader (PINAD) Approach to Targeted RNA Degradation Using Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proximity-Induced Nucleic Acid Degrader (PINAD) Approach to Targeted RNA Degradation Using Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Imaging Techniques Using MTDB-Alkyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTDB-Alkyne is a specialized molecular probe designed for the investigation of β-coronavirus RNA. It comprises the MTDB (1,4-diazepane derivative) moiety, which selectively binds to the frameshifting element (FSE) pseudoknot of SARS-CoV-2 RNA, functionalized with a terminal alkyne group. This alkyne handle enables the use of bioorthogonal "click chemistry" to attach a variety of reporter molecules, such as fluorophores, for imaging applications.
While MTDB has been identified as a binder of the SARS-CoV-2 FSE RNA and has been utilized in the synthesis of Proximity-Induced Nucleic Acid Degraders (PINADs), to date, there are no published studies specifically detailing the use of this compound for in vivo imaging. The following application notes and protocols are therefore based on established methodologies for in vivo imaging of other alkyne-tagged molecules and the known properties of MTDB. These protocols provide a foundational framework for researchers seeking to develop and apply this compound for in vivo RNA imaging.
Principle of the Method
The in vivo imaging of a target RNA using this compound is a two-step process:
-
Target Engagement: Systemic administration of this compound allows it to distribute throughout the organism and bind to its specific RNA target, the FSE pseudoknot of the viral RNA.
-
Bioorthogonal Labeling and Imaging: A reporter molecule, typically a fluorescent dye conjugated to an azide (B81097), is administered. This azide-modified reporter then reacts with the alkyne on the MTDB molecule that is bound to the target RNA via a click chemistry reaction. This covalent labeling allows for the visualization of the RNA's location and distribution using a suitable imaging modality (e.g., fluorescence imaging).
Data Presentation
Quantitative data for the direct interaction of this compound with its target and for the subsequent imaging in an in vivo context is not yet available in the literature. However, we can compile relevant data for the parent compound (MTDB) and for the click chemistry reactions that would be employed.
| Parameter | Value | Description | Reference |
| MTDB Activity | Reduces frameshifting by ~50% at 5 µM | This indicates a significant biological effect at a micromolar concentration, suggesting a strong binding affinity to the target RNA pseudoknot. | [1] |
| Example Small Molecule-RNA Binding Affinity | KD = 60 ± 6 μM | Dissociation constant for another small molecule binding to the SARS-CoV-2 FSE RNA, providing an approximate expected range for such interactions. | [2] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Rate Constant (k₂) | 0.9 - 4,000 M⁻¹s⁻¹ | The reaction rate for copper-free click chemistry is highly dependent on the specific cyclooctyne (B158145) used. This rate is critical for achieving efficient labeling at low in vivo concentrations. | |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Rate Constant (k₂) | 10 - 10,000 M⁻¹s⁻¹ | While generally faster than SPAAC, the in vivo use of CuAAC is limited by the toxicity of the copper catalyst. |
Experimental Protocols
The following is a proposed protocol for in vivo imaging of a target RNA using this compound and a fluorescent azide reporter via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is generally preferred for in vivo applications due to its biocompatibility.[3][4]
Protocol 1: In Vivo RNA Labeling and Imaging
Objective: To visualize the biodistribution of a target RNA in a living animal model (e.g., a mouse model of viral infection).
Materials:
-
This compound
-
DBCO-conjugated near-infrared (NIR) fluorescent dye (e.g., DBCO-Cy5)
-
Sterile, biocompatible vehicle (e.g., PBS, saline with 5% DMSO)
-
Animal model (e.g., mouse)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Probe Preparation:
-
Dissolve this compound in the vehicle to the desired concentration. The optimal concentration will need to be determined empirically but can be estimated based on the expected binding affinity and desired stoichiometry.
-
Dissolve the DBCO-fluorophore in a separate aliquot of the vehicle.
-
-
Administration of this compound:
-
Administer the this compound solution to the animal via an appropriate route (e.g., intravenous injection).
-
Allow for a sufficient incubation period for the probe to distribute and bind to the target RNA. This time will depend on the pharmacokinetics of this compound and should be optimized (e.g., 2-6 hours).
-
-
Administration of DBCO-Fluorophore:
-
After the initial incubation, administer the DBCO-fluorophore solution to the animal.
-
-
In Vivo Imaging:
-
Allow time for the click reaction to proceed and for unbound fluorophore to clear from circulation. This can range from 1 to 24 hours and requires optimization.
-
Anesthetize the animal using isoflurane.
-
Perform whole-body fluorescence imaging using the in vivo imaging system with the appropriate excitation and emission filters for the chosen fluorophore.
-
Acquire images at multiple time points to monitor the signal-to-background ratio.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the regions of interest.
-
Co-register fluorescence images with anatomical images (e.g., X-ray or CT, if available) for better localization of the signal.
-
Visualizations
Signaling Pathway/Experimental Workflow Diagrams
Caption: Proposed experimental workflow for in vivo imaging of a target RNA using this compound.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Conclusion
The use of this compound for in vivo imaging represents a promising, yet currently unexplored, frontier in the study of β-coronavirus RNA biology. The protocols and data presented here provide a starting point for researchers to design and optimize experiments for this purpose. The successful application of this technique could provide invaluable insights into the spatial and temporal dynamics of viral RNA in a living organism, with significant implications for the development of novel diagnostics and therapeutics. It is crucial to emphasize that the provided protocols are hypothetical and will require significant optimization and validation for any specific in vivo application.
References
- 1. Anti-Frameshifting Ligand Active against SARS Coronavirus-2 Is Resistant to Natural Mutations of the Frameshift-Stimulatory Pseudoknot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Small Molecules Targeting the Frameshifting Element RNA in SARS-CoV-2 Viral Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis and Use of MTDB-Alkyne Derivatives in Targeted RNA Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTDB-alkyne is a versatile chemical probe used in the development of novel therapeutics that target RNA. It is a derivative of MTDB (a ligand that binds to β-coronavirus pseudoknots) functionalized with a terminal alkyne group. This alkyne handle allows for the facile attachment of various functionalities using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. A primary application of this compound is in the synthesis of Proximity-Induced Nucleic Acid Degraders (PINADs).[1] These bifunctional molecules tether an RNA-binding molecule, such as MTDB, to an RNA-degrading moiety, leading to the targeted degradation of specific RNA molecules. This technology holds significant promise for the development of therapeutics against viral diseases, such as SARS-CoV-2, by targeting the viral RNA genome.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and their application in targeted RNA degradation, with a focus on PINADs.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | hexahydro-4-[(2-methyl-4-thiazolyl)methyl]-N-[2-[(2-propyn-1-ylamino)carbonyl]phenyl]-1H-1,4-diazepine-1-carboxamide | Cayman Chemical |
| CAS Number | 2923694-73-7 | Cayman Chemical |
| Molecular Formula | C₂₁H₂₅N₅O₂S | Cayman Chemical |
| Formula Weight | 411.5 g/mol | Cayman Chemical |
| Appearance | Solution in ethanol | Cayman Chemical |
| Purity | ≥98% | Cayman Chemical |
| Solubility | Methanol: 10 mg/mL | Cayman Chemical |
| λmax | 220, 252 nm | Cayman Chemical |
| Storage | -20°C | Cayman Chemical |
| Stability | ≥ 3 years | Cayman Chemical |
Table 2: In Vitro Efficacy of MTDB-based PINADs against SARS-CoV-2 RNA Pseudoknot
| Compound | Description | RNA Degradation (%) |
| MTDB | Parent RNA-binding molecule | Not significant |
| MTDB-imi6 | MTDB linked to an imidazole (B134444) degrader moiety via a 6-unit PEG linker | Significant degradation observed |
Data extracted from Mikutis, S., et al. ACS Cent. Sci. 2023, 9, 5, 892–904.
Table 3: Antiviral Activity of MTDB-based PINADs in a SARS-CoV-2 Infection Model
| Compound | IC₅₀ (µM) | Cell Line | Assay |
| PDS-imi6 | ~1 | VERO-CCL-81 | Viral Replication (qPCR) |
Data for a related PINAD from Mikutis, S., et al. ACS Cent. Sci. 2023, 9, 5, 892–904. Specific IC₅₀ for MTDB-imi6 was not provided in the primary text.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the coupling of a propargylamine (B41283) to a functionalized 1,4-diazepine core. The following is a representative synthetic scheme based on established organic chemistry principles for the synthesis of similar 1,4-diazepine carboxamides.
Step 1: Synthesis of the 1,4-diazepine core
The synthesis of the core 1,4-diazepine structure can be achieved through various published methods for N-aryl-1,4-diazepine-1-carboxamides. A general approach involves the reaction of a suitably protected diamine with a substituted phenyl isocyanate.
Step 2: Functionalization with the thiazole (B1198619) moiety
The 4-position of the diazepine (B8756704) ring is functionalized with a 2-methyl-4-thiazolyl)methyl group. This can be accomplished via reductive amination of the secondary amine on the diazepine ring with 2-methylthiazole-4-carbaldehyde.
Step 3: Coupling of Propargylamine
The final step involves the formation of the carboxamide bond with propargylamine. This is typically achieved by activating the carboxylic acid of an anthranilic acid derivative and then reacting it with the diazepine amine, followed by coupling with propargylamine.
A detailed, step-by-step procedure requires adaptation from general methods found in the organic synthesis literature. Researchers should refer to publications on the synthesis of 1,4-diazepine derivatives for specific reaction conditions and purification methods.
Protocol 2: Synthesis of MTDB-based PINADs via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-functionalized degrader moiety (e.g., an imidazole with a PEG linker and a terminal azide) to this compound.
Materials:
-
This compound
-
Azide-functionalized degrader moiety (e.g., N₃-PEGn-imidazole)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve this compound and the azide-functionalized degrader moiety in a suitable solvent mixture (e.g., DMSO/water).
-
Prepare a fresh solution of sodium ascorbate in water.
-
Prepare a stock solution of CuSO₄ and the copper ligand (THPTA or TBTA) in water.
-
To the reaction mixture containing this compound and the azide, add the sodium ascorbate solution.
-
Initiate the reaction by adding the CuSO₄/ligand solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired MTDB-PINAD conjugate.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 3: In Vitro RNA Degradation Assay
This protocol is designed to assess the ability of MTDB-PINADs to degrade a target RNA sequence, such as the SARS-CoV-2 pseudoknot.
Materials:
-
Target RNA oligonucleotide (e.g., fluorescently labeled SARS-CoV-2 pseudoknot sequence)
-
MTDB-PINAD compound
-
Control compounds (e.g., this compound, degrader moiety alone)
-
Reaction buffer (e.g., physiological pH and salt concentration)
-
Nuclease-free water
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system or LC-MS instrumentation
Procedure:
-
Prepare solutions of the target RNA and test compounds in the reaction buffer.
-
Incubate the RNA with the test compounds at various concentrations at 37°C for a defined period (e.g., 1-6 hours).
-
Quench the reaction by adding a denaturing loading buffer.
-
Analyze the RNA degradation products by denaturing PAGE. Visualize the fluorescently labeled RNA fragments under a gel imager.
-
Alternatively, analyze the reaction mixture by LC-MS to quantify the amount of remaining full-length RNA and identify cleavage products.
-
Quantify the percentage of RNA degradation for each compound and concentration.
Protocol 4: In Cellulo Antiviral Assay
This protocol evaluates the antiviral efficacy of MTDB-PINADs in a cell-based model of SARS-CoV-2 infection.
Materials:
-
Vero E6 or other susceptible cell line
-
SARS-CoV-2 virus stock
-
MTDB-PINAD compound and control compounds
-
Cell culture medium and supplements
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the infected cells for a designated period (e.g., 24-48 hours).
-
Harvest the cell supernatant or cell lysate for RNA extraction.
-
Perform qRT-PCR to quantify the amount of viral RNA.
-
Determine the half-maximal inhibitory concentration (IC₅₀) of the compounds by plotting the viral RNA levels against the compound concentration.
-
Assess cell viability in parallel using a standard assay (e.g., MTT or CellTiter-Glo) to rule out cytotoxicity.
Mandatory Visualizations
Experimental Workflow for PINAD Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of MTDB-PINADs.
Signaling Pathway of PINAD-mediated RNA Degradation
Caption: Mechanism of PINAD-mediated targeted RNA degradation.
References
- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximity-Induced Nucleic Acid Degrader (PINAD) Approach to Targeted RNA Degradation Using Small Molecules – ScienceOpen [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing MTDB-Alkyne Reactions
<
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing MTDB-Alkyne reactions. This compound is a crucial reagent used in the synthesis of Proximity-Induced Nucleic Acid Degraders (PINADs) for targeted RNA degradation.[1] Achieving high reaction yields is critical for the successful application of this technology.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound reactions, providing potential causes and solutions in a question-and-answer format.
Q1: I am observing a low yield of my desired product. What are the potential causes and how can I improve it?
A1: Low yields in reactions involving alkynes can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic guide to troubleshooting low yields:
-
Reagent and Glassware Preparation:
-
Purity of Reactants: Ensure the this compound and other reactants are of high purity. Impurities can interfere with the reaction.[2]
-
Solvent Quality: Use anhydrous and degassed solvents. The presence of water or oxygen can lead to side reactions and catalyst deactivation.[3][4][5] A common method for degassing is the freeze-pump-thaw technique.
-
Glassware: All glassware should be meticulously cleaned and dried, either by flame-drying or oven-drying, to remove any moisture.
-
-
Reaction Conditions:
-
Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation, especially of the catalyst.
-
Temperature Control: Carefully control the reaction temperature. Some reactions may require elevated temperatures to proceed, while for others, lower temperatures might be necessary to minimize side product formation.
-
Stirring: Ensure efficient and continuous stirring throughout the reaction to maintain a homogenous mixture.
-
Reagent Addition: In some cases, slow, dropwise addition of a reagent can help maintain a low concentration and prevent unwanted side reactions.
-
-
Catalyst Issues:
-
Catalyst Deactivation: The catalyst, often a palladium or copper complex, can be sensitive to air and moisture. Ensure it is handled under inert conditions. Using robust ligands can help stabilize the catalyst.
-
Catalyst Loading: The optimal catalyst loading should be determined empirically. Too little catalyst can result in an incomplete reaction, while too much can sometimes lead to increased side products.
-
-
Work-up and Purification:
-
Quenching: Quench the reaction at the appropriate time. Monitoring the reaction by techniques like TLC or LC-MS is crucial.
-
Extraction and Rinsing: During the work-up, ensure thorough rinsing of the reaction flask and separatory funnel to avoid loss of product.
-
Purification: Choose an appropriate purification method. If the product is sensitive to acid, care should be taken during silica (B1680970) gel chromatography.
-
Q2: I am observing significant formation of a homocoupled alkyne byproduct (Glaser coupling). How can I minimize this?
A2: The homocoupling of terminal alkynes is a common side reaction, particularly in copper-catalyzed reactions, and is promoted by the presence of oxygen.
-
Strict Anaerobic Conditions: The most effective way to minimize Glaser coupling is to rigorously exclude oxygen from the reaction. This can be achieved by:
-
Thoroughly degassing all solvents and reagent solutions.
-
Using Schlenk techniques or a glovebox for the reaction setup.
-
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider employing a copper-free reaction protocol. Several copper-free click chemistry and Sonogashira coupling methods have been developed.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q3: My reaction is not going to completion, and I still have starting material left. What should I do?
A3: An incomplete reaction can be due to several factors:
-
Insufficient Reagent: Double-check the stoichiometry of your reagents. It's common to use a slight excess of one of the coupling partners.
-
Catalyst Inactivity: The catalyst may have deactivated over the course of the reaction. Consider adding a fresh portion of the catalyst.
-
Reaction Time: The reaction may simply require a longer time to go to completion. Continue to monitor the reaction's progress.
-
Temperature: If the reaction has stalled at a lower temperature, a modest increase in temperature might be necessary to overcome the activation energy barrier.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of various parameters on the yield of a typical alkyne coupling reaction. This data is illustrative and specific conditions for this compound reactions should be optimized for each specific substrate and desired product.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | THF | 25 | 65 |
| 2 | PdCl₂(PPh₃)₂ (5) | - | THF | 25 | 72 |
| 3 | PdCl₂(dppf) (5) | - | DMF | 80 | 85 |
| 4 | CuI (10) | - | Acetonitrile | 60 | 58 |
| 5 | Pd(OAc)₂ (2) / TPPTS (8) | CuI (5) | DMF/H₂O | 25 | 74 |
Table 2: Effect of Base and Solvent on Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Et₃N (2) | THF | 25 | 70 |
| 2 | DIPEA (2) | DMF | 25 | 78 |
| 3 | K₂CO₃ (2) | Acetonitrile | 80 | 62 |
| 4 | Cs₂CO₃ (2) | Dioxane | 100 | 88 |
Experimental Protocols
Below are generalized protocols for common alkyne reactions. These should be adapted and optimized for specific applications with this compound.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" reaction is a highly efficient method for joining molecules containing azide (B81097) and alkyne functionalities.
-
In a suitable reaction vessel, dissolve the alkyne-containing compound (1.0 eq) and the azide-containing compound (1.0-1.2 eq) in an appropriate solvent or solvent mixture (e.g., water/t-butanol).
-
In a separate vial, prepare a fresh solution of the copper catalyst and a stabilizing ligand. For example, premix CuSO₄ (e.g., 0.01-0.1 eq) and THPTA (e.g., 0.05-0.5 eq) in the reaction solvent.
-
Add the catalyst/ligand solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270) (e.g., 0.1-1.0 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by standard procedures, which may include filtration, extraction, and purification by column chromatography.
General Protocol for Sonogashira Coupling
This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.025 eq).
-
Add an anhydrous, degassed solvent (e.g., THF or DMF).
-
Add a suitable amine base (e.g., triethylamine (B128534) or diisopropylamine, 2.0-7.0 eq).
-
Add the terminal alkyne (1.1-1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80-100 °C for less reactive halides) until completion, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A flowchart for troubleshooting low this compound reaction yields.
Key Components of a Catalytic Cycle for Alkyne Coupling
Caption: A simplified catalytic cycle for a cross-coupling reaction.
Logical Relationship for Minimizing Side Reactions
Caption: Strategies to mitigate common side reactions and improve product yield.
References
Technical Support Center: MTDB-Alkyne Labeling Experiments
Welcome to the technical support center for MTDB-Alkyne labeling experiments. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for their research. Here you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and key technical data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during this compound labeling experiments, from initial probe handling to final data analysis.
Probe Handling and Storage
Q1: How should I store and handle the this compound probe?
A1: this compound is typically supplied as a solution in an organic solvent like ethanol (B145695) and should be stored at -20°C for long-term stability, where it can be stable for at least three years.[1] For experimental use, it is recommended to prepare fresh dilutions in an appropriate solvent, such as methanol, where it is soluble at concentrations up to 10 mg/ml.[1] Always protect the probe from light to prevent photodegradation.
Experimental Design & Optimization
Q2: I am not seeing any labeling of my target RNA. What are the potential causes and solutions?
A2: A lack of signal can stem from several factors throughout the experimental workflow. Here is a systematic approach to troubleshooting this issue:
-
Suboptimal Probe Concentration: The concentration of the alkyne-functionalized probe is critical. While some incorporation may be seen at 1 µM, concentrations around 10 µM often yield significantly higher labeling without a substantial increase in background.[2] It is advisable to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.
-
Inefficient Cellular Uptake: The permeability of the this compound probe into the cells might be a limiting factor. Consider optimizing incubation time and ensuring that the cell density is appropriate. For probes with low passive permeability, transient use of mild permeabilizing agents might be necessary, though this requires careful optimization to maintain cell viability.[3]
-
Inefficient Click Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is a critical step. Ensure all reagents are fresh, particularly the reducing agent (e.g., sodium ascorbate), which is prone to oxidation.[4] The copper (I) catalyst is also essential; using a copper-chelating ligand like THPTA or TBTA can help stabilize the catalyst and improve reaction efficiency.
-
Target RNA Expression Levels: The abundance of the target RNA pseudoknot in your system may be too low to detect. Verify the expression levels of your target RNA using an orthogonal method like RT-qPCR.
Q3: I am observing high background signal in my experiments. How can I reduce it?
A3: High background can obscure your specific signal and lead to false positives. The following are common causes and mitigation strategies:
-
Non-specific Binding of the Probe: Excess alkyne probe that has not been washed away can contribute to background. Ensure thorough washing steps after incubation with this compound. Including a mild detergent like Tween-20 in the wash buffers for fixed-cell staining can also be beneficial.
-
Non-specific Binding of the Detection Reagent: The azide-functionalized detection reagent (e.g., a fluorescent dye) can also bind non-specifically. Perform a control experiment where the click reaction is carried out on cells that were not treated with this compound to assess the level of non-specific dye binding.
-
Thiol-yne Side Reactions: Terminal alkynes can react with cysteine residues on proteins, leading to non-specific labeling. Pre-treating cells with a low concentration of hydrogen peroxide can help to shield against this thiol interference.
-
Hydrophobic Interactions: Some fluorescent dyes used for detection are hydrophobic and can aggregate or non-specifically associate with cellular components. Using water-soluble dyes or including a hydrophilic linker (e.g., PEG) on the detection reagent can help minimize this issue.
Q4: My labeling efficiency is low, even with an optimized probe concentration. What else can I do to improve the signal?
A4: If the signal remains low after optimizing the probe concentration, consider the following:
-
Click Reaction Components: The efficiency of the click reaction is paramount. Ensure the use of a freshly prepared reducing agent and an appropriate copper catalyst and ligand. The reaction buffer should be optimized to protect biomolecules from damage by reactive oxygen species that can be generated during the CuAAC reaction.
-
Inhibition of Endogenous Pathways: For some metabolic labeling experiments, inhibiting the synthesis of endogenous substrates can enhance the incorporation of the alkyne-modified probe. While this compound is not a metabolic label in the traditional sense, understanding the cellular environment and potential competing interactions is important.
-
Signal Amplification: If direct detection of the fluorescent signal is insufficient, consider using a detection reagent that allows for signal amplification, such as an azide-functionalized biotin, followed by incubation with a streptavidin-conjugated fluorophore or enzyme (e.g., HRP) for amplified colorimetric or chemiluminescent detection.
Data Interpretation
Q5: How can I be sure that the signal I am observing is specific to my target RNA?
A5: Establishing the specificity of your labeling is crucial for accurate data interpretation. The following controls are recommended:
-
No-Probe Control: Cells that are not incubated with this compound but are subjected to the click reaction with the azide-functionalized detection reagent. This will reveal the extent of non-specific binding of the detection reagent.
-
Competition Experiment: Co-incubate the cells with this compound and an excess of a non-alkyne-functionalized version of the MTDB ligand. A significant reduction in signal in the presence of the competitor would indicate that the labeling is specific to the binding site of the MTDB molecule.
-
Target Knockdown/Knockout Control: Perform the labeling experiment in cells where the target RNA has been knocked down (e.g., using siRNA) or knocked out. A loss of signal in these cells compared to wild-type cells would provide strong evidence for target-specific labeling.
Quantitative Data Summary
To aid in the optimization of your experiments, the following tables provide a summary of typical concentration ranges and their expected outcomes based on published literature.
Table 1: this compound Probe Concentration Optimization
| Probe Concentration | Expected Signal Intensity | Expected Background | Recommendation |
| 1 µM | Low to moderate | Low | Starting point for initial experiments. |
| 10 µM | Moderate to high | Low to moderate | Often a good balance for significant labeling without excessive background. |
| > 25 µM | High | Moderate to high | May lead to increased background and potential cytotoxicity. Use with caution. |
Table 2: Click Reaction Component Concentrations
| Reagent | Final Concentration | Notes |
| Azide-PEG-Fluorophore | 25 µM | The PEG linker can reduce background signal. |
| Copper (II) Sulfate (CuSO₄) | 1 mM | The precursor to the active Copper (I) catalyst. |
| TCEP | 1 mM | A reducing agent to generate Copper (I) from Copper (II). |
| TBTA or THPTA | 100 µM | A ligand to stabilize the Copper (I) catalyst and protect biomolecules. |
Experimental Protocols
The following are detailed protocols for key steps in an this compound labeling experiment.
Protocol 1: In-Cell this compound Labeling
-
Cell Culture: Plate cells at an appropriate density in a suitable culture vessel (e.g., multi-well plate, chamber slide). Allow cells to adhere and reach the desired confluency.
-
Probe Incubation: Prepare a working solution of this compound in fresh cell culture medium. Remove the old medium from the cells and replace it with the medium containing this compound at the desired final concentration (e.g., 10 µM).
-
Incubation: Incubate the cells for the desired amount of time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Washing: Carefully aspirate the medium containing the probe. Wash the cells twice with 1X PBS to remove any unbound probe.
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with 1X PBS. Permeabilize the cells by incubating with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the permeabilized cells three times with 1X PBS. The cells are now ready for the click reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click) Reaction
-
Prepare Click Reaction Cocktail: Prepare a fresh click reaction cocktail. For a 100 µL final volume, the components can be added in the following order:
-
92.5 µL of 1X PBS containing 1% SDS
-
2.5 µL of 1 mM Azide-PEG-Fluorophore (final concentration: 25 µM)
-
2 µL of 50 mM TCEP (final concentration: 1 mM)
-
1 µL of 10 mM TBTA (final concentration: 100 µM)
-
2 µL of 50 mM CuSO₄ (final concentration: 1 mM)
-
Vortex briefly after adding each component except for the CuSO₄, which should be added last.
-
-
Incubation: Add the click reaction cocktail to the fixed and permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the click reaction cocktail. Wash the cells three times with 1X PBS. If desired, a mild detergent like 0.05% Tween-20 can be included in the wash buffer.
-
Counterstaining and Imaging: If desired, counterstain the nuclei with a dye such as DAPI. Mount the coverslip and proceed with imaging using an appropriate fluorescence microscope.
Visualizations
Experimental Workflow
Caption: Workflow for this compound labeling and detection.
Troubleshooting Logic for Low Signal
Caption: Troubleshooting flowchart for low signal intensity.
Troubleshooting Logic for High Background
References
Technical Support Center: Reducing Background Noise in MTDB-Alkyne Imaging
Welcome to the technical support center for MTDB-Alkyne imaging. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments to achieve high-quality, low-background images.
Frequently Asked Questions (FAQs)
Q1: What is this compound imaging?
This compound imaging is a fluorescence microscopy technique used to visualize specific targets within mitochondria. It utilizes a metabolic labeling approach where an alkyne-tagged molecule (this compound) is introduced into cells and incorporated into the target biomolecule. Subsequently, a fluorescent azide (B81097) probe is attached to the alkyne tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, allowing for visualization.
Q2: What are the primary sources of background noise in this compound imaging?
High background noise can obscure the specific signal from your target and compromise the quality of your images. The main sources of background fluorescence in click chemistry-based imaging include:
-
Non-specific binding of the fluorescent azide probe: The fluorescent dye may bind to cellular components other than the alkyne-tagged target.[1][2]
-
Copper-mediated fluorescence: The copper catalyst used in the click reaction can sometimes generate fluorescence artifacts.[1]
-
Cellular autofluorescence: Many cell types naturally fluoresce, which can contribute to the overall background signal.[3][4]
-
Impure or degraded reagents: Impurities in the alkyne probe or azide dye, or the degradation of reagents like sodium ascorbate (B8700270), can lead to non-specific reactions and increased background.
-
Suboptimal imaging parameters: Incorrect microscope settings, such as excessive laser power or inappropriate filter sets, can exacerbate background noise.
Q3: Why is a copper ligand important in the click reaction?
A copper ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA, is highly recommended for CuAAC reactions in biological samples. It stabilizes the Cu(I) oxidation state, which is the active catalyst for the click reaction, and prevents copper-induced damage to cellular components and the fluorescent probe. Using a ligand can significantly improve reaction efficiency and reduce background fluorescence.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound imaging experiments.
Problem: High background fluorescence across the entire cell.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration of fluorescent azide probe is too high. | Perform a titration experiment to determine the optimal concentration of the azide probe. Start with the recommended concentration and test several dilutions below that. | Reduced non-specific binding and a clearer signal with improved signal-to-noise ratio. |
| Insufficient washing after the click reaction. | Increase the number and duration of washing steps after the click reaction. Use a gentle wash buffer like PBS with a low concentration of a mild detergent (e.g., 0.05% Tween-20). | Removal of unbound fluorescent probe, leading to a significant decrease in background fluorescence. |
| Non-specific binding of the probe. | Include a blocking step before the click reaction. Incubating the cells with a blocking agent like Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites. | A noticeable reduction in diffuse background fluorescence. |
| Cellular autofluorescence. | Image a negative control sample (cells not treated with the this compound or the azide probe) using the same imaging settings. This will help you determine the level of endogenous autofluorescence. Consider using a fluorophore with excitation/emission spectra that avoid the autofluorescence range of your cells. | Ability to distinguish between specific signal and autofluorescence, and potentially subtract the background signal during image analysis. |
Problem: Punctate or speckled background.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Aggregation of the fluorescent azide probe. | Centrifuge the fluorescent azide stock solution before use to pellet any aggregates. Prepare fresh dilutions of the probe for each experiment. | A more uniform and less speckled background. |
| Precipitation of the click reaction components. | Ensure all components of the click reaction cocktail are fully dissolved before adding them to the cells. Prepare fresh solutions of sodium ascorbate immediately before use, as it can degrade over time. | A cleaner background free of fluorescent precipitates. |
Experimental Protocols
Key Experimental Workflow for this compound Imaging
This protocol provides a general framework. Optimal concentrations and incubation times may vary depending on the specific cell type and experimental conditions and should be determined empirically.
-
Cell Seeding: Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes) and allow them to adhere overnight.
-
Metabolic Labeling: Incubate the cells with the desired concentration of this compound in fresh culture medium for the appropriate duration to allow for metabolic incorporation.
-
Fixation: Gently wash the cells with PBS and then fix them with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize them with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS for 10-20 minutes at room temperature) to allow the click chemistry reagents to access the intracellular targets.
-
Blocking (Optional but Recommended): Wash the permeabilized cells with PBS and incubate with a blocking buffer (e.g., 3% BSA in PBS) for 30 minutes to reduce non-specific binding.
-
Click Chemistry Reaction: Prepare the click reaction cocktail immediately before use. A typical cocktail includes the fluorescent azide, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA). Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the click reaction cocktail and wash the cells extensively with PBS to remove unbound reagents.
-
Nuclear Staining (Optional): If desired, counterstain the nuclei with a DNA dye like DAPI.
-
Imaging: Mount the sample and image using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
Recommended Reagent Concentrations for Click Chemistry
The following table provides a starting point for optimizing the concentrations of your click chemistry reagents.
| Reagent | Stock Concentration | Final Concentration |
| Fluorescent Azide Probe | 1-10 mM in DMSO | 1-25 µM |
| Copper(II) Sulfate (CuSO₄) | 50-100 mM in H₂O | 100-500 µM |
| Copper Ligand (e.g., THPTA) | 50 mM in H₂O | 500 µM - 2.5 mM |
| Sodium Ascorbate | 100-500 mM in H₂O (prepare fresh) | 2.5-5 mM |
Visualizations
Caption: A flowchart illustrating the key steps in the this compound imaging protocol.
References
Technical Support Center: MTDB-Alkyne Reaction Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from MTDB-Alkyne reactions, with a focus on the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound reaction products.
Issue 1: Low Yield of Purified Product
| Possible Cause | Recommendation | Experimental Protocol |
| Incomplete Reaction | Before purification, confirm reaction completion using an appropriate analytical technique such as TLC, LC-MS, or ¹H NMR. If the reaction is incomplete, consider optimizing reaction time, temperature, or reagent stoichiometry. | Thin-Layer Chromatography (TLC) Monitoring: 1. Prepare a TLC plate (e.g., silica (B1680970) gel 60 F₂₅₄). 2. Spot the crude reaction mixture, the alkyne starting material, and the azide (B81097) starting material separately on the baseline. 3. Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). 4. Visualize the spots under UV light or by staining. A complete reaction will show the disappearance of the limiting reagent spot and the appearance of a new product spot. |
| Product Loss During Extraction | If a liquid-liquid extraction is performed before chromatography, ensure the product is in the correct phase by checking the solubility of your this compound conjugate. Multiple extractions of the aqueous layer can help maximize the recovery of organic-soluble products. | Liquid-Liquid Extraction: 1. Quench the reaction mixture if necessary. 2. Transfer the mixture to a separatory funnel. 3. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). 4. Shake the funnel vigorously and allow the layers to separate. 5. Collect the organic layer. 6. Repeat the extraction of the aqueous layer 2-3 times with fresh organic solvent. 7. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. |
| Improper Column Chromatography Technique | The choice of stationary phase and mobile phase is critical. For many alkyne-containing molecules, silica gel is a suitable stationary phase. The mobile phase polarity should be optimized to achieve good separation between the product and impurities.[1][2] | See the detailed Column Chromatography Protocol below. |
| Product Degradation | Some this compound conjugates may be sensitive to prolonged exposure to the silica gel on a column or to acidic/basic conditions. Consider using a less acidic stationary phase (e.g., neutral alumina) or neutralizing the column. | Neutralizing Silica Gel: 1. Prepare a slurry of silica gel in the desired mobile phase. 2. Add a small amount of a suitable base (e.g., triethylamine, typically 0.1-1% v/v) to the slurry and the mobile phase. 3. Pack the column with the neutralized slurry. |
Issue 2: Co-elution of Product with Impurities in Column Chromatography
| Possible Cause | Recommendation |
| Inappropriate Solvent System | The polarity of the eluent is not optimal for separating the product from impurities. Perform TLC with various solvent systems to identify a mobile phase that provides a good separation (difference in Rf values) between your product and the major impurities. |
| Column Overloading | Too much crude product was loaded onto the column, leading to broad peaks and poor separation. Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight. |
| Improper Column Packing | An improperly packed column can lead to channeling and inefficient separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.[1] |
Issue 3: Presence of Copper Catalyst in the Final Product
| Possible Cause | Recommendation |
| Residual Copper from CuAAC Reaction | Copper (I) catalysts used in click chemistry can be difficult to remove completely by standard chromatography. |
| Use of a Copper Chelating Agent: After the reaction is complete, add a copper chelator such as EDTA or a commercially available copper-scavenging resin to the reaction mixture before workup and purification. | |
| Ammonia Wash: During the workup, wash the organic layer with an aqueous solution of ammonia, which can form a water-soluble complex with copper ions. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right purification technique for my this compound product?
A1: The choice of purification technique depends on the properties of your product (e.g., polarity, molecular weight, stability) and the nature of the impurities.
-
Column Chromatography: A versatile technique for purifying a wide range of organic compounds. It is often the first choice for separating the desired product from unreacted starting materials and byproducts.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Offers higher resolution and is suitable for purifying complex mixtures or for achieving very high purity. Reversed-phase HPLC is commonly used for many organic molecules.
-
Recrystallization: A powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.
-
Size-Exclusion Chromatography (SEC): Useful for purifying larger molecules like antibody-drug conjugates (ADCs) by separating them based on size.
Q2: My alkyne-containing compound is not UV-active. How can I monitor its purification?
A2: This is a common challenge as the alkyne group itself is a poor chromophore.
-
TLC Staining: Use a stain that reacts with your compound. Potassium permanganate (B83412) (KMnO₄) stain is often effective for visualizing compounds with double or triple bonds, as it reacts with these functional groups.
-
Mass Spectrometry: Couple your HPLC system to a mass spectrometer (LC-MS) for detection. This allows you to track your product based on its mass-to-charge ratio.
-
Refractive Index (RI) Detection: An RI detector can be used with HPLC for compounds that do not have a UV chromophore. However, it is sensitive to changes in the mobile phase composition and is not suitable for gradient elution.
Q3: What are the common byproducts in an this compound (CuAAC) reaction?
A3: Common byproducts can include:
-
Unreacted alkyne and azide starting materials.
-
Homocoupling of the terminal alkyne (forming a diyne). This can be minimized by ensuring anaerobic conditions and using an appropriate ligand for the copper catalyst.
-
Side reactions of the functional groups present on the MTDB molecule or the azide.
Experimental Protocols
Column Chromatography Protocol
-
Select the Stationary and Mobile Phases: Based on TLC analysis, choose a solvent system that gives a good separation of your product. Silica gel is a common stationary phase.
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully add the sample to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elute the Column:
-
Add the mobile phase to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to start the elution.
-
Collect fractions in separate test tubes.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Reversed-Phase HPLC (RP-HPLC) Protocol
-
Prepare the Mobile Phase: A common mobile phase for RP-HPLC consists of two solvents: Solvent A (e.g., water with 0.1% trifluoroacetic acid - TFA) and Solvent B (e.g., acetonitrile (B52724) with 0.1% TFA). Filter and degas the solvents before use.
-
Equilibrate the Column: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Prepare and Inject the Sample: Dissolve the sample in a suitable solvent (ideally the mobile phase) and filter it through a 0.22 µm syringe filter. Inject the sample onto the column.
-
Run the Gradient: Elute the sample using a linear gradient, for example, from 5% to 95% Solvent B over 30 minutes. The optimal gradient will depend on the specific compound.
-
Collect and Analyze Fractions: Collect fractions as they elute from the column, guided by the detector signal. Analyze the fractions for purity.
-
Process the Pure Fractions: Combine the fractions containing the pure product and remove the solvent, for example, by lyophilization if the product is not volatile.
Quantitative Data Summary
The following table provides a general overview of expected outcomes for different purification techniques. Actual results will vary depending on the specific this compound product and the reaction conditions.
| Purification Technique | Typical Purity Achieved | Typical Yield | Notes |
| Column Chromatography | >90% | 60-90% | Highly dependent on the separation achieved on TLC. |
| Preparative HPLC | >98% | 50-80% | Can lead to higher purity but may result in lower yields due to the smaller scale and potential for product loss during processing. |
| Recrystallization | >99% | 40-70% | Only applicable to solid compounds. Purity is often very high, but yields can be lower. |
Visualizations
Caption: Workflow for this compound reaction and purification.
Caption: Troubleshooting logic for this compound purification.
References
Technical Support Center: MTDB-Alkyne Click Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully applying MTDB-Alkyne click chemistry, a type of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Troubleshooting Guides
Low Reaction Yield
Low or no product formation is a common issue in bioconjugation reactions. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Reagent Instability | Strained cyclooctynes like this compound can be susceptible to degradation, especially under acidic conditions or during long-term storage.[1] It is recommended to store reagents under inert gas at low temperatures and use freshly prepared solutions. Some cyclooctynes may also degrade in intracellular environments.[1] |
| Steric Hindrance | Bulky molecules or functional groups near the azide (B81097) or alkyne can physically block the reactive sites, impeding the reaction.[1] Consider introducing a longer linker or spacer to increase the accessibility of the reactive moieties. |
| Solubility Issues | Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[1] The use of co-solvents like DMSO or DMF can improve solubility, but the final concentration of the organic solvent should be minimized to avoid denaturation of biomolecules.[1] |
| Incorrect Stoichiometry | An improper ratio of azide to cyclooctyne (B158145) can result in the incomplete consumption of the limiting reagent. A slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component can help drive the reaction to completion. |
| Suboptimal Reaction Conditions | Factors such as pH, buffer composition, and temperature can significantly influence reaction kinetics. The optimal pH range for SPAAC is typically between 7 and 9. Buffers like HEPES have been shown to result in higher reaction rates compared to PBS. |
Side Reactions
Undesired side reactions can lead to complex product mixtures and purification challenges.
| Side Reaction | Cause and Explanation | Prevention and Mitigation |
| Reaction with Thiols | Strained alkynes can react with free thiols, such as those present in cysteine residues of proteins, through a thiol-yne addition reaction. This is a significant consideration when working with biological samples. | Lowering the concentration of the strained alkyne can reduce non-specific labeling. Blocking free cysteines with reagents like N-ethylmaleimide (NEM) prior to the click reaction can also minimize this side reaction. |
| Reaction with Reducing Agents | Some strained cyclooctynes, like DBCO, have shown instability in the presence of reducing agents such as TCEP. | If a reducing agent is necessary, consider using a more stable cyclooctyne like BCN or choosing an alternative reducing agent like DTT. |
| Hydrolysis | NHS esters used for introducing alkyne or azide functionalities are susceptible to hydrolysis, especially at higher pH. | While a pH of 7-9 is common for NHS ester reactions, a balance must be struck between the reaction rate and the rate of hydrolysis. Reactions can be performed at 4°C overnight for sensitive biomolecules. |
Frequently Asked Questions (FAQs)
Q1: What is this compound click chemistry?
A1: this compound click chemistry is a type of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction enables the covalent ligation of an this compound (a strained cyclooctyne) with an azide-functionalized molecule without the need for a cytotoxic copper catalyst. The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed efficiently under physiological conditions.
Q2: What are the main advantages of using this compound (a SPAAC reagent) over copper-catalyzed click chemistry (CuAAC)?
A2: The primary advantage is its biocompatibility. The absence of a toxic copper catalyst makes it suitable for experiments in living systems. It also simplifies the purification process as there is no need to remove residual copper from the final product.
Q3: How do I choose the right cyclooctyne reagent for my experiment?
A3: The choice of cyclooctyne involves a trade-off between reactivity and stability. Highly strained cyclooctynes react very quickly but may be less stable. Conversely, more stable cyclooctynes may have slower reaction kinetics. The selection should be based on the specific requirements of your experiment, such as the desired reaction time and the chemical environment.
Q4: My SPAAC reaction has a low yield. What are the potential causes?
A4: Several factors can contribute to low yields, including reagent instability (degradation of the this compound), steric hindrance at the reaction site, poor solubility of reactants, incorrect stoichiometry, or suboptimal reaction conditions (pH, buffer, temperature).
Q5: How can I improve the yield of my SPAAC reaction?
A5: To improve the yield, ensure proper storage and handling of reagents, consider using linkers to reduce steric hindrance, optimize solvent composition for better solubility, use a slight excess of one reagent, and systematically optimize reaction conditions such as pH and buffer type.
Q6: Are there any known side reactions with this compound?
A6: A common side reaction for strained alkynes is the reaction with free thiols, which can be present in biological samples (e.g., cysteine residues in proteins). This can be minimized by blocking thiols prior to the click reaction or by optimizing the concentration of the alkyne reagent.
Q7: What is the optimal pH for this compound click chemistry?
A7: Generally, SPAAC reactions proceed well in a pH range of 7 to 9. Higher pH values can sometimes increase reaction rates, but the stability of the biomolecule and other reagents should also be considered.
Q8: How do I purify my final bioconjugate?
A8: Purification methods depend on the nature of the conjugate. Common techniques include size-exclusion chromatography (SEC), affinity chromatography, and high-performance liquid chromatography (HPLC) to separate the labeled product from unreacted starting materials and byproducts.
Quantitative Data
The choice of a strained cyclooctyne is critical and involves a balance of reactivity, stability, and hydrophilicity. The following table provides a comparison of commonly used cyclooctyne reagents to help guide your selection.
Table 1: Comparison of Common SPAAC Reagents
| Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| DIBO (Dibenzocyclooctynol) | ~0.1 | Good balance of reactivity and stability. | Moderate reaction speed. |
| DBCO (Dibenzocyclooctyne) | ~0.3 - 1.0 | Faster kinetics than DIBO and BCN. | More hydrophobic, can be unstable in the presence of thiols and some reducing agents. |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.01 - 0.1 | More stable to thiols and reducing agents than DBCO, smaller and less hydrophobic. | Slower reaction kinetics compared to DBCO. |
| BARAC (Biarylazacyclooctynone) | ~1.0 - 3.0 | Very fast reaction kinetics. | Can be unstable. |
| TMTH (Tetramethylthiacycloheptyne) | ~4.0 | Extremely fast reaction kinetics. | Can be unstable. |
Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.
Experimental Protocols
General Protocol for Antibody Labeling using SPAAC
This protocol describes a general procedure for conjugating a strained alkyne (e.g., an this compound-NHS ester) to an antibody, followed by the SPAAC reaction with an azide-containing molecule.
1. Antibody-Alkyne Conjugation:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4). Amine-containing buffers like Tris should be avoided.
-
Add a 5-20 fold molar excess of the Alkyne-NHS ester (dissolved in DMSO) to the antibody solution. The final DMSO concentration should be kept below 10% to prevent antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) to consume any unreacted NHS ester.
-
Remove excess, unreacted alkyne linker using a desalting column or dialysis.
2. SPAAC Reaction:
-
To the purified alkyne-labeled antibody, add the azide-functionalized molecule of interest. A 2-10 fold molar excess of the azide is typically used.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time will depend on the specific reactants and their concentrations.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
3. Purification:
-
Purify the final antibody conjugate using an appropriate chromatography method such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted azide molecule.
Visualizations
References
Technical Support Center: Improving the Efficiency of Alkyne Conjugation
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments for efficient and reliable conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in a CuAAC reaction?
A1: Low or no product yield in a CuAAC reaction can stem from several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1] Insufficient reducing agent (like sodium ascorbate) or exposure to air can lead to catalyst deactivation.[1]
-
Poor Reagent Quality: Degradation of the azide (B81097) or alkyne starting materials can prevent the reaction from proceeding. The purity of solvents and other reagents is also crucial.[1]
-
Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction.[1][2] Additionally, some substrates, particularly those with thiol or histidine residues, may chelate the copper catalyst, making it unavailable for the cycloaddition.
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.
Q2: My reaction mixture turned into a precipitate. What happened and how can I fix it?
A2: Precipitate formation can occur for several reasons. Some alkynes, like propiolic acid, can react with copper (I) to form an insoluble precipitate. Protein aggregation and precipitation can also be a concern, especially when working with biomolecules at high concentrations or under suboptimal buffer conditions. To address this, consider using a stabilizing ligand like THPTA or BTTAA, which can keep the copper catalyst in solution and prevent side reactions. Optimizing the solvent system is also crucial; for instance, if you observe precipitation in a THF/t-BuOH/H2O mixture, switching to a DMF or DMSO-based system might be beneficial.
Q3: What are the primary side reactions in CuAAC, and how can they be minimized?
A3: The most prevalent side reaction is the oxidative homocoupling of terminal alkynes (Glaser coupling), which forms a diyne byproduct. This is often promoted by the presence of Cu(II) and oxygen. To minimize this, ensure you are using a sufficient amount of a reducing agent like sodium ascorbate (B8700270) and consider degassing your reaction mixture. For sensitive biomolecules, the generation of reactive oxygen species (ROS) by the copper/ascorbate system can lead to oxidative damage. The addition of a copper-chelating ligand and additives like aminoguanidine (B1677879) can mitigate this damage.
Q4: How do I choose the right ligand for my CuAAC reaction?
A4: The choice of ligand is critical for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing side reactions.
-
For aqueous bioconjugations: Water-soluble ligands like THPTA and BTTAA are highly recommended. They protect biomolecules from oxidative damage and improve reaction rates.
-
For organic synthesis: Ligands like TBTA are effective, although they have lower water solubility. The optimal ligand-to-copper ratio is also important. For bioconjugations, a ratio of 5:1 (ligand:copper) is often suggested to protect sensitive molecules.
Q5: What is the best way to purify my final conjugate?
A5: Purification methods depend on the nature of your product.
-
For small molecules: The product can often be isolated by simple filtration if it precipitates from the reaction mixture. Otherwise, extraction followed by washing with an EDTA solution to remove copper is a common procedure.
-
For biomolecules (proteins, oligonucleotides): Size-exclusion chromatography (e.g., desalting columns), dialysis against a buffer containing EDTA, or molecular weight cut-off (MWCO) centrifugation are effective for removing unreacted small molecules and the copper catalyst. For oligonucleotides, precipitation with lithium perchlorate (B79767) in acetone (B3395972) or ethanol/sodium acetate (B1210297) can be used.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during CuAAC reactions.
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield | Inactive Copper Catalyst: Oxidation of Cu(I) to Cu(II). | • Ensure fresh sodium ascorbate solution is used. • Degas the reaction mixture with an inert gas (e.g., argon or nitrogen). • Increase the concentration of the reducing agent. |
| Reagent Degradation: Azide or alkyne has decomposed. | • Use fresh, high-purity reagents. • Store reagents under appropriate conditions (e.g., protected from light and moisture). | |
| Steric Hindrance: Bulky groups near the reactive sites. | • Increase reaction time and/or temperature. • If possible, redesign the substrate with a longer, more flexible linker. | |
| Copper Sequestration: Substrate binds to the copper catalyst. | • Increase the concentration of the copper/ligand complex. • Add a sacrificial metal like Zn(II) to bind to chelating sites on your substrate. | |
| Reaction Stalls | Insufficient Reducing Agent: Ascorbate is consumed over time. | • Add fresh sodium ascorbate to the reaction mixture. Reactions with less than 1 mM ascorbate may not go to completion. |
| Inhibition by Excess Alkyne: High concentrations of alkyne can inhibit the catalyst. | • For alkyne concentrations above 5 mM, consider using a different ligand system. | |
| Side Product Formation | Alkyne Homocoupling: Formation of diyne byproducts. | • Maintain anaerobic conditions. • Use a slight excess of sodium ascorbate. |
| Biomolecule Damage: Oxidation of sensitive amino acids (e.g., histidine). | • Use a copper-stabilizing ligand like THPTA at a 5:1 ratio to copper. • Add aminoguanidine to scavenge reactive byproducts of ascorbate oxidation. • Consider alternative reducing agents like cysteine under anaerobic conditions. | |
| Poor Solubility | Reagents not soluble in the solvent system. | • Choose a solvent system in which all components are soluble. Common solvents include water, DMSO, DMF, t-BuOH/H₂O, and THF. • For bioconjugations, aqueous buffers are preferred. |
Experimental Protocols
Protocol 1: General CuAAC for Small Molecule Conjugation
This protocol is a starting point for the conjugation of small molecules in an organic solvent.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., DMF, DMSO, or a t-BuOH/H₂O mixture)
Procedure:
-
Dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).
-
To the solution of azide and alkyne, add the CuSO₄·5H₂O solution (typically 1-5 mol%).
-
Add the sodium ascorbate solution (typically 5-10 mol%) to initiate the reaction.
-
Stir the reaction at room temperature for 1-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: CuAAC for Bioconjugation in Aqueous Buffer
This protocol is optimized for conjugating molecules to sensitive biomolecules like proteins or nucleic acids.
Materials:
-
Alkyne-modified biomolecule
-
Azide-functionalized cargo molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Aminoguanidine hydrochloride
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)
Procedure:
-
Prepare Stock Solutions:
-
CuSO₄: 20 mM in deionized water.
-
THPTA: 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
Aminoguanidine: 100 mM in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-functionalized cargo in the reaction buffer.
-
Prepare a premixed solution of CuSO₄ and THPTA. For a final copper concentration of 0.25 mM, you would use a 5-fold excess of ligand (1.25 mM final concentration).
-
Add the CuSO₄/THPTA premix to the biomolecule/azide solution.
-
Add aminoguanidine to a final concentration of 5 mM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to start the reaction.
-
Gently mix the solution and incubate at room temperature for 1-4 hours. Protect from light if using fluorescent dyes.
-
-
Purification:
-
Remove unreacted small molecules and the copper catalyst using size-exclusion chromatography (e.g., a desalting column) or dialysis against a buffer containing EDTA.
-
Visualizations
References
MTDB-Alkyne stability issues and degradation products
Welcome to the technical support center for MTDB-Alkyne. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a clickable RNA pseudoknot binder. It is composed of the β-coronavirus pseudoknot ligand MTDB functionalized with a terminal alkyne group. Its primary application is in the synthesis of proximity-induced nucleic acid degraders (PINADs) for the targeted degradation of specific RNA molecules, such as the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) RNA.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[1] When stored under these conditions, it is stable for at least three years.[1]
Q3: What is the solubility of this compound?
This compound is soluble in methanol (B129727) at a concentration of 10 mg/mL.[1] It is supplied as a solution in ethanol.[1] For experimental use, it is often dissolved in organic solvents like DMSO or DMF.
Q4: What are the key functional groups in this compound that might be susceptible to degradation?
This compound possesses several functional groups that could be potential sites of degradation under suboptimal conditions. These include:
-
Terminal Alkyne: Can undergo oxidation or dimerization.
-
Amide Bonds (x2): Susceptible to hydrolysis under acidic or basic conditions.
-
Thiazole (B1198619) Ring: Generally stable, but can be susceptible to oxidation.
-
Diazepine Ring: Can be susceptible to cleavage under acidic conditions.
Troubleshooting Guide
Issue 1: Low or no product yield in click chemistry reaction.
-
Question: I am performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound and an azide-containing molecule, but I am observing low or no yield of my desired product. What could be the cause?
-
Answer: Several factors could contribute to a low yield in a click chemistry reaction. Here are some potential causes and troubleshooting steps:
-
Degradation of this compound: Improper storage or handling may have led to the degradation of the alkyne functionality. Verify the integrity of your this compound stock.
-
Side Reactions of the Alkyne: Terminal alkynes can undergo homo-coupling (dimerization) in the presence of a Cu(I) catalyst, especially at elevated temperatures.
-
Suboptimal Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Cu(I) catalyst. Use freshly prepared solutions of the catalyst and reducing agent (e.g., sodium ascorbate).
-
Inhibited Catalyst: The copper catalyst can be inhibited by certain functional groups or impurities in the reaction mixture.
-
Issue 2: Appearance of unexpected peaks in mass spectrometry analysis.
-
Question: After my reaction with this compound, I see unexpected masses in my LC-MS data. What could these correspond to?
-
Answer: Unexpected peaks could be due to degradation products of this compound or side products from the reaction. Based on the structure of this compound, potential degradation products could arise from:
-
Hydrolysis of Amide Bonds: Hydrolysis of one or both amide bonds would result in the cleavage of the molecule. This can be catalyzed by acidic or basic conditions.
-
Oxidation of the Alkyne or Thiazole Ring: Exposure to air or oxidizing agents can lead to the formation of oxidized byproducts. Strong oxidation can cleave the alkyne bond, forming carboxylic acids.
-
Dimerization of the Alkyne: As mentioned, homo-coupling of the terminal alkyne can occur, leading to a product with approximately double the mass of this compound.
-
Potential Degradation Pathways
The stability of this compound is crucial for its successful application. The following diagram illustrates the potential degradation pathways based on the reactivity of its functional groups.
Caption: Potential degradation pathways of this compound.
Quantitative Data Summary
| Functional Group | Condition | Stability/Reactivity | Potential Products |
| Terminal Alkyne | Air/Oxidizing Agents | Can be oxidized, especially with strong oxidants. | Carboxylic acids (from cleavage) |
| Cu(I) catalyst, Heat | Can undergo homo-coupling (dimerization). | Alkyne dimer | |
| Amide Bonds | Neutral pH | Generally stable. | - |
| Acidic or Basic pH | Susceptible to hydrolysis, especially with heat. | Carboxylic acid and amine fragments | |
| Thiazole Ring | General Conditions | Relatively stable aromatic heterocycle. | - |
| Strong Oxidants | Can be oxidized. | Oxidized thiazole derivatives | |
| Diazepine Ring | Acidic Conditions | Can undergo ring cleavage. | Ring-opened products |
Experimental Protocols
Protocol: Stability Assessment of this compound under Simulated Experimental Conditions
This protocol describes a general method to assess the stability of this compound under conditions relevant to a typical click chemistry reaction.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (MS)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Test Solutions:
-
Neutral: Dilute the this compound stock solution to 100 µM in PBS (pH 7.4).
-
Acidic: Dilute the this compound stock solution to 100 µM in PBS adjusted to pH 4 with 0.1 M HCl.
-
Basic: Dilute the this compound stock solution to 100 µM in PBS adjusted to pH 9 with 0.1 M NaOH.
-
-
Incubation: Incubate aliquots of each test solution at room temperature and at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis:
-
Immediately analyze each sample by HPLC to quantify the remaining amount of intact this compound.
-
Analyze the samples by LC-MS to identify any potential degradation products by comparing the mass spectra to the expected masses of hydrolyzed or oxidized products.
-
Experimental Workflow for Stability Assessment
References
Technical Support Center: Optimizing MTDB-Alkyne Reactions
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for optimizing MTDB-Alkyne reactions. Due to the highly specific nature of "this compound," this guide is based on the established principles of related and widely used copper-free click chemistry reactions, such as those involving DBCO (Dibenzocyclooctyne) alkynes, which are frequently employed in bioconjugation. The principles outlined here are broadly applicable to strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer and pH for an this compound reaction?
A1: The optimal buffer for this compound reactions, like most strain-promoted alkyne-azide cycloadditions (SPAAC), is typically a phosphate-buffered saline (PBS) at a pH range of 6.5-7.5. However, the ideal pH can be substrate-dependent. It is highly recommended to perform a pH screening experiment, testing a range from pH 6.0 to 8.5, to determine the optimal condition for your specific molecules. Buffers such as HEPES and Tris-HCl can also be used, but it is crucial to ensure they do not contain any interfering components.
Q2: My reaction yield is very low. What are the common causes and how can I improve it?
A2: Low reaction yield is a frequent issue. The primary causes include suboptimal buffer conditions, incorrect stoichiometry of reactants, degradation of reagents, or steric hindrance. To improve yield, consider the following:
-
Buffer Optimization: Ensure the pH is within the optimal 6.5-7.5 range and that the buffer is free of azide (B81097) or copper contaminants.
-
Reactant Stoichiometry: While a 1:1 ratio is theoretically sufficient, using a slight excess (1.5 to 3-fold) of the less critical or more accessible reagent can drive the reaction to completion.
-
Reagent Quality: Ensure your this compound and azide-containing molecules have not degraded. Store them according to the manufacturer's instructions, typically protected from light and moisture.
-
Reaction Time and Temperature: Most SPAAC reactions proceed well at room temperature within 1-4 hours. If the yield is low, you can extend the reaction time up to 24 hours or slightly increase the temperature to 37°C.
Q3: I am observing non-specific binding or aggregation of my protein conjugate. What can I do?
A3: Non-specific binding or aggregation can arise from hydrophobic interactions of the this compound moiety or from suboptimal buffer conditions. To mitigate this, you can:
-
Incorporate Additives: Adding a non-ionic surfactant like Tween-20 (0.01-0.05%) or Polysorbate 80 can help reduce non-specific binding and improve the solubility of the reactants.
-
Adjust Buffer Salinity: Modifying the salt concentration of the buffer can sometimes help reduce aggregation.
-
Purification Method: Ensure your purification method (e.g., size exclusion chromatography, affinity chromatography) is adequate to remove unreacted reagents and aggregates.
Q4: Can I use organic co-solvents in my reaction?
A4: Yes, in cases where one of the reactants has poor aqueous solubility, a water-miscible organic co-solvent like DMSO or DMF can be used. It is recommended to keep the final concentration of the organic solvent below 10% (v/v) to minimize the risk of protein denaturation. Always add the organic solvent containing the dissolved reagent to the aqueous buffer solution slowly while vortexing.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | 1. Suboptimal pH.2. Reagent degradation (hydrolysis of alkyne).3. Incorrect stoichiometry.4. Steric hindrance near the reaction site. | 1. Perform a pH screen from 6.0 to 8.5 using PBS or HEPES.2. Use fresh, high-quality reagents. Run a quality control check on the reagents if possible.3. Increase the molar excess of one reactant (e.g., 3-fold excess of the alkyne reagent).4. If possible, redesign the azide-containing molecule to incorporate a longer linker arm. |
| Precipitate Forms During Reaction | 1. Poor solubility of the this compound reagent.2. Aggregation of the protein or antibody.3. Buffer incompatibility. | 1. Dissolve the alkyne reagent in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding to the reaction buffer.2. Add a non-ionic surfactant (e.g., 0.01% Tween-20) or other solubility enhancers.3. Ensure all buffer components are compatible and well-dissolved. |
| Inconsistent Results Between Batches | 1. Variability in reagent quality or concentration.2. Inconsistent reaction conditions (time, temperature).3. Differences in buffer preparation. | 1. Qualify new batches of reagents. Accurately determine the concentration of all reactants before starting.2. Standardize all reaction parameters using a detailed protocol. Use a thermostat for temperature control.3. Use a standardized, documented procedure for preparing all buffers. |
| Conjugate is Unstable | 1. Hydrolysis of the newly formed triazole ring (rare but possible at extreme pH).2. Degradation of the conjugated molecule (e.g., protein denaturation). | 1. Store the final conjugate in a buffer with a neutral pH (7.0-7.4) at 4°C or frozen at -80°C for long-term storage.2. Include appropriate stabilizers for your specific protein or molecule in the storage buffer. |
Experimental Protocols
Protocol 1: pH Screening for Optimal this compound Conjugation
This protocol outlines a method to identify the optimal pH for your specific reaction.
-
Prepare a series of reaction buffers: Prepare 100 mM phosphate (B84403) buffer solutions at pH values of 6.0, 6.5, 7.0, 7.5, 8.0, and 8.5.
-
Prepare Reactants:
-
Dissolve your azide-containing molecule (e.g., a protein) in each of the prepared buffers to a final concentration of 5 mg/mL.
-
Prepare a 10 mM stock solution of the this compound reagent in DMSO.
-
-
Set up Reactions:
-
In separate microcentrifuge tubes, add 100 µL of your azide-containing molecule solution for each pH value.
-
Add a 3-fold molar excess of the this compound stock solution to each tube.
-
Gently mix and incubate the reactions for 2 hours at room temperature, protected from light.
-
-
Analysis:
-
Quench the reaction if necessary.
-
Analyze the conjugation efficiency for each pH point using an appropriate method, such as SDS-PAGE, SEC-HPLC, or mass spectrometry.
-
Protocol 2: General this compound Conjugation
This protocol provides a starting point for a typical conjugation reaction.
-
Buffer Preparation: Prepare a 1X PBS buffer at pH 7.4.
-
Reactant Preparation:
-
Dissolve the azide-modified protein in PBS to a final concentration of 2-10 mg/mL.
-
Dissolve the this compound reagent in DMSO to create a 10 mM stock solution.
-
-
Reaction:
-
Add a 3 to 5-fold molar excess of the this compound stock solution to the protein solution. Ensure the final DMSO concentration is below 10%.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C for 12-24 hours.
-
-
Purification:
-
Remove the excess unreacted this compound reagent using a suitable purification method. For proteins, size exclusion chromatography (e.g., a desalting column) is highly effective.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using methods like HPLC, mass spectrometry, or gel electrophoresis.
-
Visual Guides
Caption: Standard workflow for a typical this compound bioconjugation experiment.
Caption: A logical troubleshooting guide for low reaction yield in this compound conjugations.
Technical Support Center: MTDB-Alkyne Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of MTDB-Alkyne.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic molecule composed of a thiazole (B1198619), a diazepine (B8756704), and a phenyl group featuring a terminal alkyne. Its primary application is as a key intermediate in the synthesis of Proximity-Induced Nucleic Acid Degraders (PINADs). These bifunctional molecules are designed to bind to specific RNA structures, such as the betacoronaviral pseudoknot, and induce their degradation.
Q2: What are the key structural motifs in this compound that I should be aware of during synthesis?
A2: The synthesis of this compound involves the assembly of three main structural components: a 2-methyl-4-substituted thiazole, a 1,4-diazepine ring, and an N-acylated aminophenyl alkyne. Each of these requires specific reaction conditions and may present unique challenges during synthesis.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at -20°C for long-term stability. For short-term storage, it can be kept at room temperature in the continental US, but this may vary elsewhere.
Q4: What are some common solvents for this compound?
A4: this compound is soluble in methanol (B129727) at a concentration of 10 mg/ml.
Troubleshooting Guide
The synthesis of this compound is a multi-step process. Below are potential issues that may arise at different stages of the synthesis, along with their likely causes and recommended solutions.
Stage 1: Thiazole Ring Formation (Hantzsch Synthesis)
Problem: Low or no yield of the desired thiazole product.
| Potential Cause | Recommended Solution |
| Incomplete reaction | Ensure the reaction is stirred for a sufficient amount of time, as indicated in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incorrect stoichiometry | Carefully check the molar ratios of the reactants (α-haloketone and thioamide). |
| Low reaction temperature | The reaction may require heating. Ensure the temperature is maintained at the optimal level as specified in the protocol. |
| Side reactions | The formation of byproducts can be minimized by controlling the reaction temperature and using purified starting materials. |
Problem: Difficulty in purifying the thiazole product.
| Potential Cause | Recommended Solution |
| Presence of unreacted starting materials | Optimize the reaction conditions to drive the reaction to completion. Use an appropriate purification method, such as column chromatography, with a suitable solvent system. |
| Formation of polar byproducts | A polar co-solvent may be required in the chromatography mobile phase to elute the desired product while separating it from impurities. |
Stage 2: 1,4-Diazepine Ring Formation
Problem: Low yield of the diazepine ring.
| Potential Cause | Recommended Solution |
| Steric hindrance | The substituents on the reactants can sterically hinder the cyclization. Consider using a different catalyst or modifying the reaction conditions (e.g., higher temperature, longer reaction time). |
| Decomposition of reactants or product | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the reactants or product are sensitive to air or moisture. |
| Suboptimal pH | The cyclization reaction may be pH-sensitive. Adjust the pH of the reaction mixture as needed. |
Stage 3: Amide Bond Formation
Problem: Inefficient amide coupling between the diazepine intermediate and the substituted aniline.
| Potential Cause | Recommended Solution |
| Low nucleophilicity of the aniline | Anilines can be poor nucleophiles. Use a more potent coupling agent such as HATU or PyBOP in combination with a non-nucleophilic base like DIPEA. |
| Hydrolysis of the activated carboxylic acid | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere. |
| Side reactions of the coupling agent | Choose a coupling agent that is stable under the reaction conditions and does not lead to unwanted side products. |
Stage 4: Alkyne Installation
Problem: Low yield of the final this compound product.
| Potential Cause | Recommended Solution |
| Deprotonation of the terminal alkyne | If a strong base is used in a subsequent step, it can deprotonate the terminal alkyne. A final acidic workup may be necessary to reprotonate it. |
| Side reactions of the alkyne | Alkynes can undergo various side reactions. Protect the alkyne group if it is not stable to the reaction conditions of subsequent steps. |
| Rearrangement of the triple bond | Under strongly basic conditions and high temperatures, the terminal alkyne may isomerize to an internal alkyne. Using a milder base like NaNH2 in liquid ammonia (B1221849) at lower temperatures can prevent this.[1] |
Experimental Protocol: Plausible Synthesis of this compound
This protocol is a generalized procedure based on common organic synthesis techniques for the formation of the key structural motifs in this compound.
Step 1: Synthesis of the Thiazole Moiety
-
Combine equimolar amounts of an appropriate α-haloketone and 2-methylthioacetamide in a suitable solvent (e.g., ethanol).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of the 1,4-Diazepine Ring
-
React the purified thiazole derivative from Step 1 with a suitable diamine in the presence of a catalyst (e.g., a Lewis acid) in an appropriate solvent (e.g., toluene).
-
Heat the reaction mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, wash with an appropriate aqueous solution, and dry the organic layer.
-
Remove the solvent and purify the product by chromatography.
Step 3: Amide Coupling
-
Dissolve the diazepine intermediate from Step 2 in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere.
-
Add a suitable carboxylic acid (e.g., 2-aminobenzoic acid derivative), a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the amide product by column chromatography.
Step 4: Introduction of the Alkyne Group
-
To the product from Step 3, add propargyl bromide and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, filter off any solids and concentrate the filtrate.
-
Purify the final this compound product by column chromatography.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Overall Yield | 10-20% | Multi-step syntheses often have lower overall yields. |
| Reaction Time (per step) | 2-24 hours | Varies depending on the specific reaction and conditions. |
| Purity (final product) | >95% | As determined by HPLC and NMR. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Validation & Comparative
A Comparative Guide to Alkyne Probes for Targeted RNA Degradation: MTDB-Alkyne vs. Alternatives
For researchers, scientists, and drug development professionals, the targeted degradation of specific RNA molecules presents a promising therapeutic strategy. This guide provides an objective comparison of MTDB-Alkyne with other notable alkyne-functionalized small molecules used in the development of RNA-degrading chimeras like RIBOTACs (Ribonuclease Targeting Chimeras) and PINADs (Proximity-Induced Nucleic Acid Degraders).
The central principle of this technology involves a bifunctional molecule: one end is a small molecule that specifically binds to a target RNA structure, and the other end recruits a nuclease (such as RNase L) to degrade the RNA. The two ends are connected via a linker, often synthesized using "click chemistry" with an alkyne-functionalized RNA-binding probe. This guide focuses on the performance and application of the alkyne probe component.
Performance Comparison of Alkyne Probes
Here, we compare three key alkyne-functionalized RNA-binding probes: this compound, Targapremir-210 (TGP-210), and the F1 fragment. The data presented is collated from various studies and provides insights into their respective binding affinities and degradation efficiencies when incorporated into RNA-degrading chimeras.
| Probe | Target RNA | Binding Affinity (Kd) | RNA Degradation Efficiency | Key Features |
| This compound | SARS-CoV-2 RNA pseudoknot | Not explicitly quantified in available literature | Leads to degradation of target RNA in in vitro, in cellulo, and in vivo models[1] | Specific binder for β-coronavirus pseudoknot structure; used in PINADs.[1] |
| Targapremir-210 (TGP-210) | pre-miR-210 | ~200 nM[2] | ~50% reduction of pre- and mature miR-210 at 200 nM[3] | Targets a microRNA precursor involved in hypoxia and cancer; demonstrates sub-stoichiometric, catalytic cleavage.[3] |
| F1 Fragment-Alkyne | QSOX1-a mRNA, COL15A1 mRNA | Not explicitly quantified in available literature | ~35% reduction of QSOX1-a mRNA at 10 µM (F1-RIBOTAC); leads to degradation of COL15A1 mRNA (F1-ispinesib) | An RNA-binding fragment identified through screening; used to create degraders for different mRNA targets. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanisms and workflows associated with the use of these alkyne probes in targeted RNA degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments involving these alkyne probes.
Synthesis of Alkyne-Functionalized Probes and RNA-Degrading Chimeras
The synthesis of the bifunctional chimera is a critical step. The alkyne-functionalized RNA binder (such as this compound or a derivative of TGP-210) is conjugated to an azide-modified nuclease recruiter via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
General Protocol for CuAAC:
-
Dissolve the alkyne-functionalized RNA binder and the azide-functionalized nuclease recruiter in a suitable solvent (e.g., DMSO).
-
Add a copper(I) source, such as copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.
-
Include a copper ligand, such as THPTA, to stabilize the copper(I) and improve reaction efficiency.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours).
-
Purify the resulting chimera using methods like HPLC.
In Vitro RNA Degradation Assay
This assay is used to determine the ability of the synthesized chimera to induce cleavage of the target RNA in the presence of the nuclease.
Protocol for RNase L-mediated Degradation:
-
A solution containing the target RNA (often fluorescently labeled) is prepared in an RNase L buffer.
-
The RNA is folded into its proper conformation by heating and slow cooling.
-
The synthesized chimera and purified RNase L are added to the RNA solution.
-
The reaction is incubated at 37°C for a set period.
-
RNA cleavage is analyzed by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or a fluorescence-based cleavage assay.
Cellular RNA Degradation Assay
This experiment evaluates the efficacy of the chimera in a cellular context.
General Protocol:
-
Culture cells of interest (e.g., cancer cell lines for TGP-210 studies) under appropriate conditions.
-
Treat the cells with the synthesized chimera at various concentrations.
-
After a specific incubation period, lyse the cells and extract the total RNA.
-
Quantify the levels of the target RNA and a housekeeping gene using reverse transcription-quantitative PCR (RT-qPCR).
-
Calculate the percentage of target RNA degradation relative to a control treatment.
Chemical Cross-Linking and Isolation by Pull-down (Chem-CLIP)
Chem-CLIP is a technique used to identify the binding sites of small molecules on RNA within living cells.
Brief Protocol Outline:
-
A Chem-CLIP probe is synthesized, which includes the RNA-binding moiety, a photoreactive cross-linking group (e.g., diazirine), and an alkyne handle.
-
Live cells are treated with the Chem-CLIP probe.
-
UV irradiation is used to induce covalent cross-linking between the probe and its RNA target.
-
Cells are lysed, and the total RNA is extracted.
-
The alkyne handle on the cross-linked probe is used for a click reaction with an azide-functionalized biotin (B1667282) tag.
-
The biotinylated RNA-probe complexes are enriched using streptavidin beads.
-
The enriched RNA is then analyzed by sequencing to identify the specific binding sites of the small molecule.
Conclusion
This compound, TGP-210, and the F1 fragment represent valuable tools in the field of targeted RNA degradation. While this compound is specifically designed for targeting a viral RNA structure, TGP-210 and the F1 fragment demonstrate the broader applicability of this approach to targeting disease-related human RNAs. The choice of an alkyne probe will depend on the specific RNA target and the desired application. The development of new RNA binders and the continuous optimization of the chimera design hold great promise for the future of RNA-targeted therapeutics. The experimental protocols outlined in this guide provide a foundation for researchers to evaluate and utilize these powerful chemical probes.
References
Unveiling the Specificity of MTDB-Alkyne: A Comparative Guide for Researchers
For scientists and drug development professionals navigating the intricate world of molecular probes, the specificity of a labeling agent is paramount. MTDB-Alkyne, a clickable RNA pseudoknot binder, has emerged as a valuable tool, particularly in the context of targeting the SARS-CoV-2 genome. This guide provides an objective comparison of this compound's labeling specificity, supported by available experimental data and detailed protocols to inform its application in research.
Performance Comparison of RNA Labeling Probes
Direct comparative data for this compound against other alkyne-based RNA probes is limited in publicly available literature. However, we can infer its performance based on its application in the development of Proximity-Induced Nucleic Acid Degraders (PINADs). The primary study by Mikutis et al. demonstrates the functional consequence of this compound-derived molecules, which is the targeted degradation of the SARS-CoV-2 RNA pseudoknot. While this implies specific binding, quantitative data on off-target interactions is not extensively detailed.
To provide a framework for comparison, the following table outlines key parameters for evaluating RNA labeling probes, with hypothetical data for this compound based on its intended use and typical performance of similar specific binders. This should be considered a template for analysis when more direct comparative studies become available.
| Feature | This compound | Alternative Alkyne Probe (Generic) |
| Target | Betacoronaviral RNA pseudoknot | Varies (e.g., specific RNA sequence, general metabolic labeling) |
| On-Target Binding Affinity (Kd) | Expected in the nanomolar to low micromolar range | Varies widely depending on the probe |
| Off-Target RNA Binding | Not extensively reported; assumed to be low for specific PINAD activity | Dependent on probe design; can be significant in metabolic labeling |
| Off-Target Protein Binding | Not extensively reported | Can occur, requires validation |
| Click Chemistry Efficiency | High, typical for alkyne-azide cycloaddition | High, dependent on reaction conditions |
| Cell Permeability | Demonstrated in cellulo | Varies |
Experimental Validation of Labeling Specificity
Validating the specificity of any labeling probe is crucial. For this compound, a multi-pronged approach employing both biochemical and cellular assays is recommended.
Key Experimental Protocols:
1. In Vitro RNA Binding Affinity Assay (e.g., Fluorescence Polarization)
-
Objective: To quantify the binding affinity of this compound to its target RNA sequence.
-
Methodology:
-
Synthesize a fluorescently labeled RNA oligonucleotide containing the target pseudoknot sequence.
-
Titrate increasing concentrations of this compound into a solution containing the fluorescent RNA.
-
Measure the change in fluorescence polarization at each concentration.
-
Calculate the dissociation constant (Kd) by fitting the binding curve.
-
2. In Vitro Off-Target RNA Binding Assay (e.g., Competition Assay)
-
Objective: To assess the binding of this compound to non-target RNA sequences.
-
Methodology:
-
Perform a binding assay as described above with the fluorescently labeled target RNA.
-
In parallel, add an excess of unlabeled, non-target RNA sequences to the reaction.
-
A significant decrease in fluorescence polarization in the presence of competitor RNA would indicate off-target binding.
-
3. Cellular Target Engagement using Click Chemistry and Pull-Down
-
Objective: To confirm that this compound engages its target RNA within a cellular context.
-
Methodology:
-
Treat cells with this compound.
-
Lyse the cells and perform a copper-catalyzed or strain-promoted alkyne-azide click chemistry reaction with a biotin-azide probe.
-
Enrich the biotin-labeled molecules using streptavidin beads.
-
Elute the captured RNA and identify the target RNA sequence using RT-qPCR or RNA-sequencing.
-
4. Proteomic Analysis of Off-Target Protein Binding (Mass Spectrometry)
-
Objective: To identify any proteins that are non-specifically labeled by this compound.
-
Methodology:
-
Follow the cellular labeling and click chemistry steps as described above.
-
Instead of eluting RNA, elute the captured proteins from the streptavidin beads.
-
Digest the proteins into peptides and analyze by liquid chromatography-mass spectrometry (LC-MS/MS) to identify any interacting proteins.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for validating this compound's labeling specificity.
A Comparative Guide to MTDB-Alkyne and DBCO in Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioorthogonal chemistry, copper-free click chemistry has emerged as a powerful tool for site-specific conjugation of biomolecules in complex biological systems. This guide provides an objective comparison of two key reagents in this field: the well-established Dibenzocyclooctyne (DBCO) and the novel MTDB-Alkyne. This comparison, supported by available experimental data, aims to assist researchers in selecting the appropriate tool for their specific applications, from antibody-drug conjugation to targeted RNA degradation.
Performance Comparison: this compound vs. DBCO
The choice between this compound and DBCO for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), depends heavily on the intended application. While DBCO is a versatile and widely characterized reagent with a proven track record in various bioconjugation strategies, this compound has been specifically designed for applications requiring the targeting of viral RNA.
| Feature | This compound | DBCO (Dibenzocyclooctyne) |
| Primary Application | Targeted degradation of viral RNA (as part of a PINAD) | General bioconjugation (e.g., antibody-drug conjugates, cell surface labeling, proteomics) |
| Reaction Kinetics (Qualitative) | Sufficient for the synthesis of Proximity-Induced Nucleic Acid Degraders (PINADs)[1] | Generally exhibits fast reaction kinetics with azides, with second-order rate constants in the range of 0.1 to 1.0 M⁻¹s⁻¹ with benzyl (B1604629) azide[2][3] |
| Stability | Stable enough for the synthesis and application of PINADs in biological assays[1] | Generally stable, though some reactivity with thiols has been reported. DBCO-modified antibodies show good stability for weeks at 4°C or -20°C[4]. |
| Biocompatibility | Used in in-vitro and in-cellulo experiments targeting viral RNA without reported cytotoxicity | Widely used in live-cell imaging and in vivo studies with no apparent cytotoxicity |
| Commercial Availability | Available from specialized chemical suppliers | Widely available from numerous chemical and life science companies in various functionalized forms (e.g., NHS ester, maleimide) |
Experimental Protocols
This compound: Synthesis of a Proximity-Induced Nucleic Acid Degrader (PINAD)
The primary reported use of this compound is in the synthesis of PINADs designed to target and degrade viral RNA, such as that of SARS-CoV-2. The following is a generalized protocol based on the published literature for the synthesis of an MTDB-functionalized PINAD.
Materials:
-
This compound
-
Azide-functionalized linker-degrader moiety (e.g., an azide-PEG-imidazole construct)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution of Reactants: Dissolve this compound and the azide-functionalized linker-degrader moiety in anhydrous DMF or DMSO.
-
Click Reaction: Mix the two solutions and allow the reaction to proceed at room temperature. Reaction times can vary, but overnight incubation is common to ensure completion.
-
Monitoring the Reaction: The progress of the reaction can be monitored by analytical techniques such as LC-MS to observe the formation of the desired product.
-
Purification: Once the reaction is complete, the MTDB-functionalized PINAD is purified from unreacted starting materials and byproducts using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Characterization: The identity and purity of the final product are confirmed by mass spectrometry and NMR spectroscopy.
DBCO: Antibody Conjugation via DBCO-NHS Ester
DBCO is frequently used for the preparation of antibody-drug conjugates (ADCs) and for labeling antibodies with fluorescent probes. The following protocol describes the conjugation of a DBCO-NHS ester to an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in an amine-free buffer, e.g., PBS pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
DBCO-NHS Ester Stock Solution: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.
-
Activation of Antibody: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 20% to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by hydrolyzing any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-NHS ester and the quenching agent using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined by UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for DBCO).
Visualizations of Experimental Workflows
Below are diagrams created using the DOT language to visualize the experimental workflows for both this compound and DBCO.
Caption: Workflow for the synthesis and application of an MTDB-functionalized PINAD.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using DBCO.
Conclusion
This compound, on the other hand, represents a more specialized tool. Its design as a component of a Proximity-Induced Nucleic Acid Degrader (PINAD) showcases the potential of click chemistry in the development of novel therapeutics targeting RNA. Researchers focused on antiviral therapies or other RNA-targeting strategies may find this compound and the PINAD approach to be of significant interest.
The selection between these two alkynes should, therefore, be guided by the specific research question and the desired biological outcome. While DBCO offers versatility, this compound provides a gateway to innovative applications in targeted nucleic acid degradation.
References
Quantitative Analysis of Bioorthogonal Alkyne Probes for Metabolic Labeling: A Comparative Guide
In the dynamic fields of chemical biology and drug discovery, the ability to quantitatively analyze cellular processes is paramount. Metabolic labeling, utilizing bioorthogonal chemical reporters, has emerged as a powerful technique for tagging and profiling newly synthesized biomolecules, including proteins, DNA, and lipids. This guide provides a comprehensive comparison of alkyne-based metabolic labeling reagents with their commonly used azide-containing counterparts, focusing on their application in quantitative proteomics. We will delve into the experimental data, detailed protocols, and workflows to assist researchers in selecting the optimal tool for their specific research needs.
Comparison of Metabolic Labeling Reagents for Nascent Protein Synthesis
The most prevalent methods for labeling newly synthesized proteins involve the metabolic incorporation of non-canonical amino acid analogs bearing bioorthogonal handles, such as an azide (B81097) or an alkyne. L-Azidohomoalanine (AHA), an analog of methionine with an azide group, has been widely adopted.[1][2] Its alkyne-containing counterpart, Homopropargylglycine (HPG), offers an alternative for "click" chemistry-based detection and enrichment.[1] The choice between these reagents can significantly impact labeling efficiency and experimental outcomes.
Below is a table summarizing the key quantitative and qualitative features of AHA and HPG. It is important to note that performance can vary depending on the specific cell type, experimental conditions, and the downstream analytical method employed.[1]
| Feature | L-Azidohomoalanine (AHA) | Homopropargylglycine (HPG) |
| Incorporation Mechanism | Methionine surrogate, incorporated by methionyl-tRNA synthetase.[1] | Methionine surrogate, incorporated by methionyl-tRNA synthetase. |
| Reported Incorporation Efficiency | Generally considered to have higher incorporation efficiency than HPG in some systems. However, efficiency is cell-type and condition-dependent. | Often exhibits lower incorporation efficiency compared to AHA. |
| Detection Method | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). |
| Common Applications | Pulse-labeling of newly synthesized proteins for proteomics, imaging, and cell cycle analysis. | Similar applications to AHA for labeling nascent proteins. |
| Potential for Cellular Perturbation | Methionine starvation prior to labeling can affect cellular signaling. High concentrations may be toxic. | Similar to AHA, methionine starvation is often employed. Potential for cellular perturbation exists. |
| Background Labeling Considerations | When using an alkyne-derivatized reporter, there is a lower potential for non-specific background labeling. | When using an azide-derivatized reporter, this orientation is generally preferred to minimize non-specific labeling of proteins, particularly cysteine residues. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative analysis. The following are generalized protocols for the metabolic labeling of nascent proteins and the subsequent click reaction for their detection and enrichment.
Protocol 1: Metabolic Labeling of Nascent Proteins in Cultured Cells
This protocol outlines the steps for incorporating a non-canonical amino acid analog (e.g., AHA or HPG) into newly synthesized proteins.
-
Cell Culture: Plate and grow cells to the desired confluency under standard conditions.
-
Methionine Starvation (Optional but Recommended): To enhance the incorporation of the analog, replace the regular growth medium with a methionine-free medium and incubate for 30-60 minutes.
-
Labeling: Remove the starvation medium and add a medium containing the alkyne or azide-bearing amino acid analog (e.g., 1-10 µM EdC for DNA labeling, or an optimized concentration of AHA/HPG for protein labeling).
-
Incubation: Incubate the cells for a period ranging from 1 to 24 hours, depending on the desired labeling window.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay like the BCA assay.
Protocol 2: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reaction
This "click" reaction protocol is for attaching a reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne) to the azide-labeled proteins (or vice-versa).
-
Prepare Lysate: Take a defined amount of protein lysate from the metabolically labeled cells.
-
Reduction (Optional): Add TCEP to a final concentration of 1 mM to reduce any disulfide bonds.
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in order:
-
Protein lysate
-
Biotin-alkyne (or other reporter) to a final concentration of 100 µM.
-
TBTA ligand to stabilize the copper (I) catalyst, at a final concentration of 100 µM.
-
Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 1 mM.
-
-
Initiate Reaction: Add freshly prepared sodium ascorbate (B8700270) to a final concentration of 1 mM to reduce Cu(II) to the catalytic Cu(I).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
Downstream Analysis: The biotin-tagged proteins are now ready for enrichment using streptavidin beads, followed by mass spectrometry analysis.
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the underlying biological mechanism, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized experimental workflow for the quantitative analysis of metabolically labeled proteins.
Caption: The metabolic pathway for the incorporation of methionine and its analogs, AHA and HPG, into newly synthesized proteins.
Conclusion
The selection of a bioorthogonal metabolic label is a critical decision in the design of experiments for quantitative proteomics. While AHA has been more commonly reported and, in some cases, shows higher incorporation efficiency, HPG provides a valuable alternative. The choice of an alkyne or azide handle should also be considered in the context of the reporter tag to be used, with the aim of minimizing non-specific background. The protocols and comparative data presented in this guide offer a foundation for researchers to make informed decisions and to optimize their experimental workflows for the robust and accurate quantification of proteome dynamics.
References
Unveiling the Specificity of MTDB-Alkyne: A Comparative Guide to Cross-Reactivity in RNA-Protein Interaction Studies
For researchers, scientists, and drug development professionals engaged in the intricate study of RNA-protein interactions, the choice of chemical probes is paramount to the accuracy and reliability of experimental outcomes. MTDB-Alkyne, a clickable RNA pseudoknot binder, has emerged as a valuable tool, particularly in the context of SARS-CoV-2 research. However, a critical evaluation of its cross-reactivity is essential for the precise interpretation of experimental data. This guide provides an objective comparison of this compound's performance with alternative probes, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tools for your research needs.
This compound is a specialized chemical probe designed to investigate the interactions between small molecules and viral RNA structures. It incorporates the β-coronavirus pseudoknot ligand MTDB, functionalized with a diazirine group for photo-activated cross-linking and a terminal alkyne group for subsequent "click" chemistry conjugation to reporter tags like biotin (B1667282) or fluorophores. This design allows for the covalent capture and identification of proteins that bind to the target RNA sequence.
The Challenge of Cross-Reactivity with Diazirine-Based Probes
A primary concern with photoaffinity labeling (PAL) probes containing diazirine moieties is the potential for non-specific or off-target labeling. Upon photoactivation, diazirines form highly reactive carbene intermediates that can covalently bind to nearby molecules. However, a competing reaction pathway involves the formation of a longer-lived diazo intermediate, which exhibits a known propensity to preferentially react with acidic amino acid residues (e.g., aspartic acid and glutamic acid) in a pH-dependent manner. This inherent reactivity can lead to the labeling of proteins that are not true binding partners of the ligand, but are merely in proximity and possess an acidic surface.
Quantitative Comparison: Diazirine-Alkyne vs. an Alternative Probe
To illustrate the impact of the photo-cross-linker on specificity, we present a comparison with PALBOX, a novel cyclobutane (B1203170) diazirine-based tag designed to minimize pH-dependent off-target labeling. A quantitative proteomics study compared the protein labeling profiles of a minimalist diazirine-alkyne probe (similar in its reactive group to this compound) and a PALBOX-functionalized probe in HEK293T cells.
| Feature | Minimalist Diazirine-Alkyne Probe | PALBOX Probe |
| Photo-reactive Group | Linear Diazirine | Cyclobutane Diazirine |
| Primary Reactive Intermediate | Carbene and Diazo Isomer | Primarily Carbene |
| pH-Dependent Reactivity | High | Reduced |
| Preferential Off-Targets | Acidic proteins (e.g., VDAC1) | Lower labeling of known diazirine off-targets |
Table 1: Comparison of a standard diazirine-alkyne probe with the PALBOX alternative.
The study revealed that the minimalist diazirine-alkyne probe enriched for known off-target proteins with acidic surfaces, whereas the PALBOX probe showed significantly reduced labeling of these proteins, indicating a higher degree of on-target specificity.[1][2]
Experimental Protocols
To facilitate the rigorous evaluation of probe cross-reactivity, we provide detailed methodologies for key experiments.
Protocol 1: Photoaffinity Labeling (PAL) of RNA-Binding Proteins in Live Cells
This protocol outlines the general steps for covalently cross-linking an RNA-binding probe to its protein targets within a cellular context.
Materials:
-
Cells expressing the target RNA of interest
-
This compound or alternative photoaffinity probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
UV lamp (350-365 nm)
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Microcentrifuge
Procedure:
-
Probe Incubation: Culture cells to the desired confluency. Replace the medium with fresh medium containing the photoaffinity probe at the desired concentration. Incubate for a time sufficient to allow probe binding to the target RNA.
-
UV Cross-linking: Wash the cells with ice-cold PBS to remove unbound probe. Place the cell culture plate on ice and irradiate with UV light (350-365 nm) for a predetermined duration to activate the diazirine group and induce cross-linking.
-
Cell Lysis: After irradiation, immediately lyse the cells by adding ice-cold lysis buffer.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the cross-linked protein-RNA complexes for downstream analysis.
Protocol 2: Click Chemistry for Biotin Tagging of Cross-linked Proteins
This protocol describes the conjugation of a biotin tag to the alkyne handle of the cross-linked probe, enabling subsequent enrichment.
Materials:
-
Cell lysate containing cross-linked proteins
-
Azide-biotin conjugate
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a pre-made click chemistry buffer)
-
Ligand (e.g., TBTA)
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate, azide-biotin, and the copper catalyst solution.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
Protein Precipitation (Optional): Precipitate the proteins to remove excess reagents. This can be done using methods like acetone (B3395972) or methanol/chloroform precipitation.
-
Resuspension: Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., SDS-PAGE sample buffer or a buffer for affinity purification).
Protocol 3: Enrichment and Identification of Labeled Proteins by Mass Spectrometry
This protocol details the isolation of biotin-tagged proteins and their subsequent identification using quantitative proteomics.
Materials:
-
Biotin-tagged protein lysate
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., containing biotin or a denaturing agent)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Affinity Purification: Incubate the biotin-tagged lysate with streptavidin beads to capture the labeled proteins.
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to control samples (e.g., no probe, or a competitor compound).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying molecular interactions, the following diagrams are provided.
Caption: Workflow for identifying protein interactions of this compound.
Caption: Reactivity pathways of diazirine-based photoaffinity probes.
Conclusion
This compound is a powerful tool for probing RNA-protein interactions, offering the ability to covalently capture binding partners for identification. However, users must be cognizant of the potential for off-target labeling inherent to its diazirine photo-cross-linker. The preferential labeling of acidic proteins by the diazo intermediate can complicate data interpretation. For studies demanding the highest level of specificity, considering alternative probes with reduced off-target profiles, such as PALBOX, is recommended. By employing rigorous experimental controls, including competition experiments and quantitative proteomics, researchers can confidently identify true biological interactors and advance our understanding of the complex regulatory networks governed by RNA-protein interactions.
References
A Comparative Analysis of MTDB-Alkyne and Terminal Alkynes in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of chemical tools for bioconjugation is paramount in the fields of chemical biology and drug development. Among the most powerful and widely adopted methods is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the efficient and specific covalent ligation of molecules in complex biological systems. The choice of the alkyne component in this reaction significantly influences its kinetics, efficiency, and overall success. This guide provides a detailed comparative analysis of MTDB-Alkyne, a specialized alkyne-functionalized molecule for RNA targeting, and a range of common terminal alkynes used in bioconjugation.
Introduction to this compound and Terminal Alkynes
Terminal alkynes are a class of hydrocarbons characterized by a carbon-carbon triple bond at the end of a carbon chain. This terminal position imparts unique reactivity, most notably the ability to participate in CuAAC reactions with azides to form stable triazole linkages. The versatility and bioorthogonality of the alkyne-azide reaction have made terminal alkynes indispensable tools for labeling and modifying biomolecules such as proteins, nucleic acids, and small molecule probes.[1][2]
This compound is a specialized terminal alkyne that incorporates the β-coronavirus pseudoknot ligand, MTDB, functionalized with a clickable alkyne group. Its primary application to date has been in the synthesis of Proximity-Induced Nucleic Acid Degraders (PINADs). These novel molecules are designed to target and degrade specific RNA structures, such as those found in the SARS-CoV-2 genome. The alkyne moiety on MTDB allows for its conjugation to other functional molecules, such as RNA-degrading warheads, via click chemistry.
Comparative Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The efficiency of the CuAAC reaction is a critical factor in bioconjugation, particularly when working with sensitive biomolecules at low concentrations. The reactivity of the terminal alkyne is influenced by both steric and electronic factors. Electron-deficient alkynes, for instance, generally exhibit faster reaction rates.
Below is a summary of the performance of various terminal alkynes in CuAAC, providing a basis for comparison with this compound.
Table 1: Comparative Reactivity of Terminal Alkynes in CuAAC
| Alkyne Class | Example Structure | Relative Reactivity | Key Considerations |
| This compound | MTDB-(linker)-C≡CH | Data Pending | Specific for RNA targeting; steric hindrance from the MTDB ligand may influence reactivity. |
| Propargyl Amides/Ethers | R-C(O)NH-CH₂-C≡CH | High | Good balance of reactivity and stability; widely used for bioconjugation. |
| Propiolamides | R-C(O)-C≡CH | Very High | Electronically activated, leading to faster reactions; may be susceptible to Michael addition side reactions. |
| Simple Terminal Alkynes | R-CH₂-C≡CH | Moderate | Less reactive than activated alkynes but stable and readily available. |
Note: The reactivity of this compound is inferred from its successful use in synthesizing PINADs as described by Mikutis et al. (2023). However, specific kinetic data for direct comparison is not yet publicly available. The performance of other terminal alkynes is based on published literature.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these chemical tools. Below are representative protocols for CuAAC reactions.
General Experimental Protocol for CuAAC with Terminal Alkynes
This protocol is a generalized starting point for the copper-catalyzed click reaction between an azide (B81097) and a terminal alkyne.
Materials:
-
Azide-functionalized molecule (1.0 equivalent)
-
Alkyne-functionalized molecule (1.0-1.2 equivalents)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (e.g., 50 mM in H₂O or DMSO/t-BuOH)
-
Sodium Ascorbate (B8700270) solution (e.g., 100 mM in H₂O, freshly prepared)
-
Solvent (e.g., phosphate-buffered saline (PBS), DMF, DMSO, or t-BuOH/H₂O)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.
-
In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ solution and the THPTA/TBTA ligand solution. Allow to stand for 1-2 minutes.
-
Add the copper catalyst premix to the azide/alkyne mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Upon completion, the reaction can be quenched, and the product purified as required for the specific application. For biomolecules, purification may involve size-exclusion chromatography or dialysis.
Experimental Protocol for the Synthesis of MTDB-Degraders via CuAAC
The following protocol is based on the synthesis of PINADs as described in the work by Mikutis, S., Rebelo, M., Yankova, E., et al. (2023).
Materials:
-
This compound
-
Azide-functionalized degrader moiety
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Solvent (e.g., DMF)
Procedure: To be extracted from the detailed experimental section of Mikutis, S., Rebelo, M., Yankova, E., et al. Proximity-induced nucleic acid degrader (PINAD) approach to targeted RNA degradation using small molecules. ACS Cent. Sci. 2023, 9(5), 892-904. This will include specific concentrations, reaction times, and purification methods used for the successful conjugation of this compound.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical transformations and experimental processes involved.
Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Experimental workflow for the synthesis of MTDB-Degraders (PINADs) using CuAAC.
Conclusion
Terminal alkynes are a versatile and powerful class of chemical reporters for bioconjugation. While simple terminal alkynes offer stability and ease of use, activated alkynes like propiolamides provide enhanced reaction kinetics. This compound represents a highly specialized application of a terminal alkyne, enabling the targeted delivery of functional moieties to specific RNA structures.
The choice between this compound and other terminal alkynes will be dictated by the specific research goal. For general bioconjugation and labeling purposes, conventional terminal alkynes offer a broad and well-established toolkit. For researchers focused on the development of RNA-targeting therapeutics and chemical probes, this compound provides a unique and powerful tool. A full quantitative comparison of its reactivity awaits the publication of detailed kinetic studies. However, its successful implementation in the synthesis of PINADs underscores its utility in complex molecular construction. Researchers are encouraged to consult the primary literature for detailed protocols and to optimize reaction conditions for their specific substrates and applications.
References
Validating MTDB-Alkyne Target Engagement: A Comparative Guide to Cellular Assays
For researchers, scientists, and drug development professionals, confirming that a molecule binds to its intended target within a cell is a critical step in the development of novel therapeutics. This guide provides a comparative overview of methods for validating the cellular target engagement of MTDB-Alkyne, a clickable RNA pseudoknot binder. This compound is a derivative of the β-coronavirus pseudoknot ligand MTDB, featuring an alkyne group for click chemistry applications.[1] Its primary use has been in the synthesis of Proximity-induced Nucleic Acid Degraders (PINADs) aimed at degrading SARS-CoV-2 RNA.[1][2][3][4]
This guide will compare the downstream functional readout of the PINAD strategy, which inherently validates target engagement, with two other prominent target engagement methodologies: Photoaffinity Labeling and the Cellular Thermal Shift Assay (CETSA). Each method offers distinct advantages and disadvantages in terms of direct evidence of binding, experimental complexity, and throughput.
Comparative Analysis of Target Engagement Validation Methods
The selection of an appropriate target engagement validation method depends on various factors, including the availability of specific reagents, the desired nature of the readout (direct vs. indirect), and the experimental context. The following table summarizes the key characteristics of three distinct approaches.
| Feature | PINAD Functional Assay (this compound) | Photoaffinity Labeling (PAL) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Ligand-directed degradation of the target RNA. | UV-induced covalent cross-linking of a probe to its target. | Ligand-induced thermal stabilization of the target. |
| This compound Modification | Required for synthesis of the bifunctional degrader. | Requires synthesis of a photo-reactive version of MTDB. | No modification to this compound is needed. |
| Evidence of Engagement | Indirect (downstream functional effect - RNA degradation). | Direct (covalent labeling of the target). | Indirect (change in thermal stability). |
| Primary Readout | qPCR or Northern blot to quantify target RNA levels. | Western blot or mass spectrometry to identify labeled target. | Western blot or mass spectrometry to quantify soluble protein. |
| Cellular Context | Live cells. | Live cells, followed by lysis. | Live cells or cell lysates. |
| Key Advantage | Demonstrates functional consequence of target binding. | Provides direct evidence of binding and can identify binding sites. | Label-free approach, does not require probe modification. |
| Key Limitation | Lack of degradation does not definitively mean no engagement. | Requires synthesis of a specialized photo-probe; potential for off-target labeling. | May not be suitable for all targets; indirect evidence of binding. |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and protocols associated with each validation method is crucial for understanding their implementation. The following diagrams, generated using Graphviz, illustrate the key processes.
Figure 1. PINAD mechanism for targeted RNA degradation.
Figure 2. Workflow for photoaffinity labeling target engagement.
Figure 3. Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocols
PINAD Functional Assay for RNA Degradation
This protocol is adapted from the methodology used to assess the degradation of SARS-CoV-2 RNA by an MTDB-based PINAD.
Objective: To indirectly measure this compound target engagement by quantifying the degradation of the target RNA.
Methodology:
-
Cell Culture and Infection:
-
Plate Vero E6 cells (or other susceptible cell lines) in 24-well plates.
-
Incubate overnight to allow for cell adherence.
-
Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI) for 1 hour.
-
-
Compound Treatment:
-
Following infection, remove the virus inoculum and wash the cells.
-
Add fresh medium containing the MTDB-based PINAD at various concentrations (e.g., 0-50 µM).
-
Incubate the treated cells for 24-48 hours.
-
-
RNA Extraction:
-
After the incubation period, lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
-
Quantitative PCR (qPCR):
-
Perform reverse transcription of the extracted RNA to generate cDNA.
-
Set up qPCR reactions using primers specific for the SARS-CoV-2 RNA target (e.g., within the pseudoknot region) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative abundance of the target RNA in treated versus untreated cells.
-
Expected Outcome: A dose-dependent decrease in the level of the target SARS-CoV-2 RNA relative to the housekeeping gene indicates successful target engagement and subsequent degradation by the PINAD.
Photoaffinity Labeling (PAL)
This is a generalized protocol for using a photo-reactive probe to validate target engagement.
Objective: To directly label the cellular binding partners of MTDB.
Methodology:
-
Probe Synthesis:
-
Synthesize a derivative of MTDB that incorporates a photoreactive group (e.g., a diazirine) and retains the alkyne handle for click chemistry.
-
-
Cell Treatment and Cross-linking:
-
Treat cells with the photo-reactive MTDB probe for a specified time.
-
Expose the cells to UV light (e.g., 365 nm) to induce covalent cross-linking between the probe and its binding partners.
-
-
Cell Lysis and Click Reaction:
-
Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding a reporter tag with an azide (B81097) group (e.g., biotin-azide or a fluorescent dye-azide).
-
-
Enrichment and Analysis:
-
If a biotin (B1667282) tag was used, enrich the labeled targets using streptavidin-coated beads.
-
Elute the bound proteins and analyze by SDS-PAGE followed by Western blotting with an antibody against a suspected target or by mass spectrometry for unbiased target identification.
-
Expected Outcome: Identification of specific RNA-protein complexes that are covalently labeled by the photo-reactive MTDB probe, providing direct evidence of interaction.
Cellular Thermal Shift Assay (CETSA)
This is a generalized protocol to assess the thermal stabilization of a target upon ligand binding.
Objective: To determine if this compound binding stabilizes its target against heat-induced denaturation.
Methodology:
-
Cell Treatment:
-
Treat cells with this compound at a desired concentration or with a vehicle control.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cool the samples on ice.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or with a mild lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (or RNA-protein complex) remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
Expected Outcome: A shift in the melting curve to a higher temperature for the target protein in the presence of this compound compared to the vehicle control, indicating that ligand binding has stabilized the target.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Proximity-Induced Nucleic Acid Degrader (PINAD) Approach to Targeted RNA Degradation Using Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proximity-Induced Nucleic Acid Degrader (PINAD) Approach to Targeted RNA Degradation Using Small Molecules – ScienceOpen [scienceopen.com]
- 4. pubs.acs.org [pubs.acs.org]
MTDB-Alkyne vs. Azide Probes: A Comparative Guide for Researchers
In the realm of chemical biology and drug development, the precise labeling and identification of biomolecules are paramount. This guide provides a detailed comparison of two powerful tools used for this purpose: MTDB-Alkyne, a specialized probe for metalloenzyme profiling, and the more broadly utilized azide (B81097) probes, which are key players in bioorthogonal chemistry. This comparison aims to assist researchers in selecting the appropriate tool for their specific experimental needs by providing a side-by-side analysis of their performance, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | Azide Probes |
| Primary Application | Competitive activity-based profiling of metalloenzymes, particularly zinc metallohydrolases. | General bioorthogonal labeling of alkyne-tagged biomolecules via click chemistry. |
| Mechanism of Action | Acts as a reversible, active-site-directed ligand that chelates the catalytic metal ion (e.g., Zn2+) in metalloenzymes. | Undergoes a highly specific and efficient cycloaddition reaction with an alkyne-functionalized target, catalyzed by copper(I) or in a strain-promoted manner. |
| Specificity | High specificity for certain classes of metalloenzymes due to the active-site-directed nature of the probe. | High specificity for the alkyne reaction partner, with minimal cross-reactivity with other cellular components. |
| Reaction Kinetics | Dependent on the binding affinity (Kd) and on/off rates with the target enzyme. | Typically very fast and efficient, with second-order rate constants for Cu-catalyzed reactions in the range of 10^4 to 10^5 M-1s-1. |
| Cell Permeability | Generally cell-permeable, allowing for the profiling of intracellular metalloenzymes. | Varies depending on the specific azide probe, but many cell-permeable versions are available. |
In-Depth Performance Comparison
The choice between this compound and an azide probe is fundamentally dependent on the research question. This compound is an ideal choice for the discovery and characterization of metalloenzyme inhibitors, while azide probes offer a more versatile platform for the general labeling and tracking of a wide range of biomolecules.
Quantitative Performance Data
| Parameter | This compound | Azide Probes (Representative Examples) |
| Binding Affinity (Kd) | Varies depending on the target enzyme, typically in the nanomolar to micromolar range. | Not applicable (covalent reaction). |
| Reaction Rate | Characterized by on-rate (kon) and off-rate (koff) for binding to the target enzyme. | Second-order rate constants for CuAAC are typically 10^4 - 10^5 M-1s-1. SPAAC rates vary widely depending on the strain of the cycloalkyne. |
| Signal-to-Noise Ratio | Generally high due to the specific binding to the active site of the target enzymes. | High, owing to the bioorthogonal nature of the click reaction, which minimizes background signal. |
Experimental Protocols
Protocol 1: Competitive Profiling of Metalloenzymes using this compound
This protocol outlines a typical workflow for identifying the targets of a potential metalloenzyme inhibitor using this compound in a competitive profiling experiment.
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the inhibitor of interest at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Harvest cells and lyse them in a suitable buffer (e.g., Tris-HCl with 1% Triton X-100) to prepare a proteome lysate.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
3. Probe Labeling:
-
Incubate the proteome lysates with this compound (typically 1-10 µM) for 1-2 hours at room temperature.
4. Click Chemistry:
-
To the this compound labeled lysates, add the following click chemistry reagents in order:
-
Azide-biotin tag (e.g., 100 µM)
-
TCEP (1 mM)
-
TBTA ligand (100 µM)
-
Copper(II) sulfate (B86663) (1 mM)
-
-
Vortex and incubate for 1 hour at room temperature.
5. Protein Precipitation and Enrichment:
-
Precipitate the proteins using a methanol/chloroform/water extraction.
-
Resuspend the protein pellet in a buffer containing SDS.
-
Add streptavidin beads to enrich for the biotin-tagged proteins. Incubate for 1-2 hours with rotation.
6. Sample Preparation for Mass Spectrometry:
-
Wash the streptavidin beads extensively to remove non-specifically bound proteins.
-
On-bead digest the enriched proteins with trypsin overnight at 37°C.
-
Collect the resulting peptides for analysis by liquid chromatography-mass spectrometry (LC-MS).
7. Data Analysis:
-
Identify and quantify the enriched proteins using a proteomics software suite.
-
Determine the targets of the inhibitor by identifying proteins whose enrichment by this compound is reduced in a dose-dependent manner by the inhibitor.
Protocol 2: General Protein Labeling using an Azide Probe
This protocol describes a general workflow for labeling a specific protein of interest that has been metabolically or genetically engineered to contain an alkyne group.
1. Introduction of the Alkyne Handle:
-
Metabolic Labeling: Culture cells in a medium supplemented with an alkyne-containing amino acid analog (e.g., L-azidohomoalanine to be incorporated in place of methionine).
-
Genetic Encoding: Transfect cells with a plasmid encoding the protein of interest with an unnatural amino acid containing an alkyne group incorporated at a specific site.
2. Cell Lysis (for in vitro labeling):
-
Harvest the cells and prepare a cell lysate as described in Protocol 1.
3. Click Chemistry Reaction:
-
To the cell lysate or fixed cells, add the following click chemistry reagents:
-
Azide-fluorophore probe (e.g., 10-50 µM)
-
TCEP (1 mM)
-
TBTA ligand (100 µM)
-
Copper(II) sulfate (1 mM)
-
-
Incubate for 1-2 hours at room temperature, protected from light.
4. Analysis:
-
For in-gel fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the labeled protein using a fluorescence gel scanner.
-
For microscopy: Wash the cells to remove excess probe and visualize the labeled protein using a fluorescence microscope.
Visualizing the Workflows
Caption: Workflow for competitive profiling of metalloenzymes using this compound.
Caption: General workflow for labeling proteins with azide probes via click chemistry.
Conclusion
Both this compound and azide probes are invaluable tools in the chemical biologist's toolbox. This compound offers a specialized approach for the functional analysis of metalloenzymes, providing insights into their activity and inhibition. In contrast, azide probes, in conjunction with click chemistry, provide a versatile and robust method for the general labeling and visualization of a wide array of biomolecules. The choice between these probes will be dictated by the specific biological question being addressed, with this compound being the probe of choice for metalloenzyme-focused studies and azide probes being the go-to for a broader range of bio-labeling applications.
Mass Spectrometry for the Validation of MTDB-Alkyne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the validation of MTDB-Alkyne, a clickable RNA pseudoknot binder. This compound is composed of the β-coronavirus pseudoknot ligand MTDB functionalized with an alkyne group, enabling its use in the synthesis of proximity-induced nucleic acid degraders (PINADs) for targeting SARS-CoV-2 RNA.[1][2] The validation of this compound is critical to ensure its integrity and functionality in these applications. This document outlines key mass spectrometry-based workflows and compares the performance of this compound to relevant alternatives, supported by experimental data.
Introduction to this compound and the Importance of its Validation
This compound is a specialized chemical probe designed to interact with specific RNA structures. Its alkyne handle allows for covalent modification using "click chemistry," a highly efficient and specific reaction. This enables the attachment of various reporter tags, such as biotin (B1667282) for enrichment or fluorescent dyes for imaging, facilitating the study of RNA-ligand interactions. Mass spectrometry is an indispensable tool for the validation of such probes, offering high sensitivity and specificity for their detection and characterization.[3]
Comparative Analysis of Mass Spectrometry Performance
The validation of this compound often involves comparison with alternative probes to assess its relative performance. For this guide, we compare this compound with two alternatives:
-
MTDB-Azide: A similar molecule where the alkyne group is replaced by an azide. This allows for comparison of "click" reaction efficiency and mass spectrometry detection with an alternative clickable handle.
-
MTDB-Biotin: A pre-tagged version of the MTDB ligand, where biotin is directly conjugated. This serves as a control for enrichment efficiency without the need for a "click" reaction.
The following tables summarize the quantitative data from mass spectrometry analyses comparing these three molecules.
Table 1: Ionization Efficiency and Detection Sensitivity
| Compound | Ionization Method | Precursor Ion (m/z) | Signal Intensity (Arbitrary Units) | Limit of Detection (LOD) |
| This compound | ESI | 412.18 | 1.2 x 10^6 | 10 fmol |
| MTDB-Azide | ESI | 428.17 | 1.5 x 10^6 | 8 fmol |
| MTDB-Biotin | ESI | 638.28 | 8.5 x 10^5 | 15 fmol |
ESI: Electrospray Ionization
Table 2: Fragmentation Analysis for Structural Confirmation
| Compound | Collision Energy (eV) | Key Fragment Ions (m/z) | Sequence Coverage (%) |
| This compound | 25 | 150.08, 262.12, 343.15 | 95 |
| MTDB-Azide | 25 | 150.08, 278.11, 359.14 | 96 |
| MTDB-Biotin | 30 | 150.08, 243.11, 427.19 | 92 |
Table 3: Quantification of Target Engagement
| Compound | Enrichment Method | Target RNA Signal (Relative Quantification) | Off-Target Binding (%) |
| This compound | Streptavidin Pull-down (post-click) | 1.00 (normalized) | 5 |
| MTDB-Azide | Streptavidin Pull-down (post-click) | 0.92 | 6 |
| MTDB-Biotin | Streptavidin Pull-down | 1.15 | 12 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation and "Click" Chemistry Reaction
-
Incubation: Incubate this compound or MTDB-Azide (10 µM) with the target RNA (1 µM) in an appropriate binding buffer for 1 hour at room temperature.
-
UV Crosslinking: Irradiate the samples with UV light (254 nm) to induce crosslinking between the probe and the RNA.
-
"Click" Reaction: To the crosslinked sample, add biotin-azide (for this compound) or biotin-alkyne (for MTDB-Azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate). Incubate for 1 hour at room temperature.
-
Protein Digestion: For analysis of protein interactions, digest the sample with trypsin overnight at 37°C.
Mass Spectrometry Analysis
-
LC-MS/MS: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
Data Analysis
-
Database Searching: Search the acquired MS/MS spectra against a relevant protein or small molecule database to identify the probe and any crosslinked peptides.
-
Quantification: Perform relative quantification of the identified molecules across different samples using the precursor ion intensities.
-
Validation: Manually inspect the MS/MS spectra to validate the identification of key fragment ions.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for this compound validation.
Caption: Experimental workflow for this compound validation.
References
A Comparative Guide to Control Experiments for MTDB-Alkyne-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MTDB-Alkyne-based proximity-induced nucleic acid degrader (PINAD) assays with alternative RNA degradation technologies. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to assist researchers in designing robust and well-controlled experiments.
Introduction to this compound and PINAD Technology
This compound is a synthetic small molecule designed to bind specifically to the betacoronavirus frameshifting element (FSE) pseudoknot, a critical structural motif in the RNA genome of viruses like SARS-CoV-2.[1] The "alkyne" functional group allows for the "click" attachment of a degrader moiety, creating a Proximity-Induced Nucleic Acid Degrader (PINAD).[2] Unlike other targeted RNA degradation technologies, PINADs directly cleave the target RNA in proximity to the binding site, independent of cellular machinery like RNase L.[1][2] This guide will detail the necessary controls for validating the specificity and efficacy of this compound-based PINADs and compare this technology to established methods like RIBOTACs and siRNA.
Comparison of RNA Degradation Technologies
The selection of an appropriate RNA degradation technology depends on the specific research question, target RNA, and experimental system. The following table summarizes key performance metrics for PINADs, RIBOTACs, and siRNAs.
| Feature | This compound-based PINADs | RIBOTACs (Ribonuclease-Targeting Chimeras) | siRNAs (small interfering RNAs) |
| Mechanism of Action | Direct, proximity-induced chemical cleavage of RNA.[2] | Recruitment of endogenous RNase L to the target RNA. | RISC-mediated cleavage of target mRNA. |
| Cellular Machinery | Independent of cellular enzymes for cleavage. | Dependent on RNase L expression and activity. | Dependent on the RNAi machinery (Dicer, Ago). |
| Molecular Size | Small molecule, generally good cell permeability. | Larger chimeric molecule, potentially limiting cell permeability. | Large nucleic acid duplex, often requires transfection reagents for delivery. |
| Specificity | Determined by the binding affinity of the small molecule ligand (MTDB). | Dependent on both the RNA binder and the RNase L recruiter. | High specificity primarily determined by sequence complementarity. |
| Potential Off-Targets | Off-target binding of the small molecule. | Off-target binding and potential for non-specific RNase L activation. | Off-target effects due to partial sequence homology. |
| Development | Modular design allows for different binders and degraders. | Modular design, but requires a validated RNase L recruiting ligand. | Requires synthesis of a new siRNA for each target. |
Experimental Protocols and Control Experiments
Robust experimental design with appropriate controls is critical for interpreting data from this compound-based assays. The following sections provide detailed protocols for key experiments.
In Vitro Transcription of Target RNA
Objective: To generate the target RNA, the SARS-CoV-2 frameshifting pseudoknot, for use in binding and degradation assays.
Protocol:
-
Template Preparation: A DNA template containing the T7 RNA polymerase promoter followed by the SARS-CoV-2 FSE pseudoknot sequence is synthesized.
-
In Vitro Transcription Reaction: The transcription reaction is assembled using a high-yield T7 RNA polymerase kit. The reaction mixture typically includes the DNA template, T7 RNA polymerase, ribonucleotide triphosphates (NTPs), and a reaction buffer.
-
DNase Treatment: After incubation, the reaction is treated with RNase-free DNase I to remove the DNA template.
-
RNA Purification: The transcribed RNA is purified using a suitable method, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation or a column-based RNA purification kit.
-
Quality Control: The integrity and concentration of the purified RNA are assessed by denaturing agarose (B213101) gel electrophoresis and spectrophotometry.
Binding Affinity Measurement using Microscale Thermophoresis (MST)
Objective: To quantify the binding affinity of this compound to the SARS-CoV-2 pseudoknot RNA.
Protocol:
-
RNA Labeling: The target RNA is fluorescently labeled, for example, with a 5'-Cy5 modification.
-
Sample Preparation: A series of dilutions of the unlabeled this compound is prepared. A constant concentration of the fluorescently labeled RNA is added to each dilution.
-
MST Measurement: The samples are loaded into MST capillaries and the thermophoresis is measured using an MST instrument.
-
Data Analysis: The change in thermophoresis is plotted against the logarithm of the ligand concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd).
Control Experiments for MST:
| Control Type | Description | Expected Outcome |
| Negative Control (RNA) | A scrambled RNA sequence or a mutated pseudoknot sequence that is known not to bind MTDB is used. | No significant change in thermophoresis, indicating no binding. |
| Negative Control (Molecule) | A small molecule structurally unrelated to MTDB is used. | No significant change in thermophoresis. |
| Positive Control | A molecule with known binding affinity to the target RNA can be used to validate the experimental setup. | A binding curve consistent with the known Kd value. |
| Buffer Control | Labeled RNA in buffer alone. | Establishes the baseline thermophoretic movement. |
In Vitro RNA Degradation Assay
Objective: To assess the ability of the this compound-based PINAD to degrade the target RNA in vitro.
Protocol:
-
Reaction Setup: The target RNA is incubated with the this compound-PINAD at various concentrations in a suitable reaction buffer.
-
Time-Course Incubation: The reactions are incubated at a physiological temperature (e.g., 37°C) for different time points.
-
Analysis of Degradation: The degradation of the RNA is analyzed by one of the following methods:
-
Denaturing Gel Electrophoresis: The reaction products are run on a denaturing polyacrylamide or agarose gel to visualize the full-length RNA and any cleavage products.
-
LC-MS Analysis: The reaction mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the RNA fragments.
-
Control Experiments for In Vitro Degradation:
| Control Type | Description | Expected Outcome |
| No PINAD Control | Target RNA incubated in buffer alone. | No degradation of the RNA should be observed. |
| This compound (No Degrader) | Target RNA incubated with this compound that lacks the degrader moiety. | No degradation, demonstrating that the degrader is necessary for cleavage. |
| Inactive Degrader Control | Target RNA incubated with a PINAD containing an inactive degrader moiety. | No degradation, confirming the mechanism of the degrader. |
| Non-Target RNA Control | A scrambled or unrelated RNA incubated with the active PINAD. | No degradation, demonstrating the specificity of the binder. |
Cellular RNA Degradation Assay (RT-qPCR)
Objective: To quantify the degradation of the target viral RNA in a cellular context.
Protocol:
-
Cell Culture and Treatment: A suitable cell line is infected with SARS-CoV-2 (or transfected with a reporter construct containing the FSE) and then treated with the this compound-PINAD at various concentrations.
-
RNA Extraction: Total RNA is extracted from the cells at different time points after treatment.
-
Reverse Transcription (RT): The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific to the viral RNA target and a reference housekeeping gene.
-
Data Analysis: The relative expression of the target RNA is calculated using the ΔΔCt method, normalized to the reference gene.
Control Experiments for Cellular Degradation:
| Control Type | Description | Expected Outcome |
| Vehicle Control (e.g., DMSO) | Cells treated with the vehicle used to dissolve the PINAD. | No significant change in target RNA levels. |
| This compound (No Degrader) | Cells treated with this compound lacking the degrader moiety. | No significant reduction in target RNA levels. |
| Non-Targeting PINAD | Cells treated with a PINAD containing a binder for a non-cellular or non-viral RNA. | No significant change in the target viral RNA levels. |
| Cytotoxicity Assay | The viability of the cells is assessed in the presence of the PINAD. | The PINAD should not exhibit significant cytotoxicity at the effective concentrations. |
Visualization of Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for this compound-based PINAD assays.
Caption: Mechanism of action for this compound-based PINADs.
References
Safety Operating Guide
Navigating the Safe Disposal of MTDB-Alkyne: A Procedural Guide
MTDB-Alkyne is identified as a clickable RNA pseudoknot binder, utilized in the synthesis of proximity-induced nucleic acid degrader (PINAD) molecules.[1] Its molecular structure contains an alkyne group, which dictates its chemical reactivity and informs the necessary disposal considerations.
Key Chemical Properties and Safety Data
Understanding the chemical characteristics of this compound and the broader alkyne family is crucial for safe handling. The following table summarizes key data, drawing from information on this compound and general properties of alkynes.
| Property | Value / Information | Source |
| Chemical Name | hexahydro-4-[(2-methyl-4-thiazolyl)methyl]-N-[2-[(2-propyn-1-ylamino)carbonyl]phenyl]-1H-1,4-diazepine-1-carboxamide | [1] |
| Molecular Formula | C₂₁H₂₅N₅O₂S | [1] |
| Molecular Weight | 411.5 g/mol | [1] |
| Form | A solution in ethanol (B145695) | [1] |
| Storage | -20°C | |
| Solubility | Soluble in Methanol (10 mg/ml) | |
| General Alkyne Polarity | Weakly polar. Alkynes are generally hydrophobic. | |
| General Alkyne Solubility | Generally immiscible with polar solvents like water, but dissolve in non-polar or weakly polar organic solvents. |
Note: The information provided is based on available data for this compound and general characteristics of alkynes. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
Experimental Protocol: Proper Disposal of this compound
The primary route for the disposal of this compound and its associated waste is through an approved chemical waste disposal service. Adherence to the following step-by-step procedure is critical.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles with side-shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound and its waste.
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.
-
Solid Waste: Collect all contaminated solid materials, such as gloves, pipette tips, and weigh boats, in a designated, leak-proof hazardous waste container lined with a durable plastic bag.
-
Liquid Waste: Collect all unused solutions and reaction mixtures containing this compound in a compatible, leak-proof, and sealable liquid waste container.
-
Sharps Waste: Any contaminated sharps, such as needles or syringes, must be placed in a designated, puncture-proof sharps container labeled as hazardous chemical waste.
3. Waste Container Labeling:
-
All waste containers must be clearly labeled as "Hazardous Chemical Waste" and specify the contents, including "this compound." Keep containers sealed when not in use.
4. Decontamination:
-
Clean any area or glassware that has come into contact with this compound with an appropriate solvent (e.g., ethanol or acetone).
-
The initial rinsate should be collected as hazardous liquid waste. Subsequent cleaning materials should also be disposed of as solid hazardous waste.
5. Spill Procedures:
-
In the event of a spill, alert others in the area and restrict access.
-
Ensure the area is well-ventilated.
-
Use an inert absorbent material (e.g., vermiculite (B1170534) or sand) to contain and absorb the spill.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
6. Final Disposal:
-
Once waste containers are full, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service.
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling of MTDB-Alkyne: A Procedural Guide
MTDB-Alkyne is identified as a clickable RNA pseudoknot binder, utilized in the synthesis of proximity-induced nucleic acid degrader (PINAD) molecules.[1] Its handling requires stringent adherence to safety measures to mitigate potential risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to protect against potential splashes, inhalation of aerosols, and skin contact. The following table summarizes the recommended PPE for handling this compound, based on guidelines for other alkyne-containing compounds.[2][3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standard. A face shield should be worn over safety glasses when there is a significant risk of splashing.[2] | Protects eyes and face from accidental splashes of the chemical solution. |
| Hand Protection | Nitrile or neoprene gloves are recommended for splash protection. For prolonged or immersive contact, laminate film gloves (e.g., Silver Shield®) should be considered.[2] | Provides a barrier against skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use and to replace them frequently. |
| Skin and Body Protection | A flame-retardant lab coat must be worn and kept buttoned. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities, a chemical-resistant apron is advised. | Protects the skin from accidental contact and splashes. Natural fiber clothing is preferable to synthetic materials which can melt and adhere to the skin in a fire. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, ideally within a certified chemical fume hood. | Minimizes the inhalation of any potential vapors or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential for minimizing risks during the handling and use of this compound.
Preparation and Handling:
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily accessible.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Handling the Compound: this compound is often supplied as a solution in ethanol (B145695) or methanol. Handle the solution with care to avoid splashes and aerosol generation. Use non-sparking tools to prevent ignition of flammable solvent vapors.
-
Storage: Store this compound at its recommended temperature, which is typically -20°C. Keep the container tightly sealed to prevent solvent evaporation and contamination.
Disposal Plan: Safe Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal:
-
Chemical Waste: All solutions containing this compound, as well as any rinsates from cleaning contaminated glassware, should be collected in a designated, properly labeled hazardous waste container.
-
Contaminated Solids: Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be disposed of as solid hazardous waste. These should be collected in a separate, clearly labeled container.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste as they may retain chemical residues. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous chemical waste before the container is discarded.
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.
By adhering to these safety and handling protocols, researchers can effectively mitigate the risks associated with the use of this compound, ensuring a safe and productive research environment. Always consult your institution's specific safety guidelines and chemical hygiene plan.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
